molecular formula C5H12ClNO2 B2767443 (S)-3-aminopentanoic acid hydrochloride CAS No. 2044705-61-3

(S)-3-aminopentanoic acid hydrochloride

Cat. No.: B2767443
CAS No.: 2044705-61-3
M. Wt: 153.61
InChI Key: FERWBHFUQDIXNF-WCCKRBBISA-N
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Description

(S)-3-aminopentanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61. The purity is usually 95%.
BenchChem offers high-quality (S)-3-aminopentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-aminopentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-aminopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBHFUQDIXNF-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of (S)-3-Aminopentanoic Acid in Peptidomimetics: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Enhanced Peptidic Therapeutics

In the landscape of modern drug discovery, the limitations of natural peptides—primarily their susceptibility to proteolytic degradation and poor bioavailability—have catalyzed the ascendancy of peptidomimetics. These engineered molecules emulate the structural and functional motifs of peptides while possessing superior pharmacological properties. Within this innovative field, the use of β-amino acids has emerged as a cornerstone strategy for conferring conformational stability and proteolytic resistance. This guide provides an in-depth technical exploration of a particularly significant building block: (S)-3-aminopentanoic acid. We will delve into its synthesis, conformational influence, and strategic application in the design of next-generation therapeutics, offering researchers and drug development professionals a comprehensive resource to leverage its unique biological significance.

The Architectural Advantage of β-Amino Acids in Peptidomimetics

Peptidomimetics are designed to overcome the inherent liabilities of natural peptides. The introduction of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, is a powerful approach to achieving this. This seemingly subtle modification has profound implications for the resulting peptidomimetic, including:

  • Enhanced Proteolytic Stability: The altered backbone structure is not recognized by many proteases, significantly increasing the in vivo half-life of the therapeutic candidate.

  • Defined Secondary Structures: β-peptides can fold into stable, predictable secondary structures, such as helices and turns, which are crucial for mimicking the bioactive conformation of the parent peptide.[1]

  • Increased Conformational Rigidity: The additional methylene group can introduce conformational constraints, reducing the entropic penalty upon binding to a biological target and potentially increasing affinity and selectivity.[2]

(S)-3-aminopentanoic acid, a chiral β-amino acid, offers a unique combination of these advantages, making it a valuable tool in the peptidomimetic chemist's arsenal.

Enantioselective Synthesis of (S)-3-Aminopentanoic Acid: Foundational Methodologies

The stereochemistry of the β-amino acid is critical for controlling the secondary structure of the resulting peptidomimetic. Therefore, robust and scalable methods for the enantioselective synthesis of (S)-3-aminopentanoic acid are paramount. Several key strategies have proven effective:

Chiral Auxiliary-Mediated Synthesis

This classical yet reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. The auxiliary is subsequently cleaved to yield the desired enantiomerically pure product.

Conceptual Workflow:

Prochiral Prochiral Precursor Diastereomeric Diastereomeric Intermediate Prochiral->Diastereomeric Attachment ChiralAux Chiral Auxiliary ChiralAux->Diastereomeric Separation Diastereomer Separation Diastereomeric->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Desired Diastereomer S_Product (S)-3-Aminopentanoic Acid Cleavage->S_Product

Figure 1: Chiral Auxiliary Synthesis Workflow.

Experimental Protocol (Illustrative Example based on Evans Auxiliary):

  • Acylation: React a suitable prochiral precursor, such as 3-ethyl-pentanedioic anhydride, with a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base (e.g., triethylamine) and a Lewis acid (e.g., TiCl4) to form the N-acyl oxazolidinone.[3]

  • Stereoselective Transformation: The chiral auxiliary directs subsequent reactions, such as alkylation or reduction, to one face of the molecule, establishing the desired stereocenter.

  • Hydrolysis: Cleave the chiral auxiliary under acidic or basic conditions to release the enantiomerically enriched 3-aminopentanoic acid derivative.

  • Purification: Purify the final product using standard techniques such as chromatography or crystallization.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for asymmetric synthesis.[4] Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze the enantioselective formation of C-N bonds.

Conceptual Workflow:

Substrate Prochiral Substrate Transition Chiral Transition State Substrate->Transition Catalyst Chiral Organocatalyst Catalyst->Transition Product Enantioenriched Product Transition->Product

Figure 2: Organocatalytic Synthesis Workflow.

Experimental Protocol (Illustrative Example based on Michael Addition):

  • Reaction Setup: In a suitable solvent (e.g., toluene), combine the α,β-unsaturated ester (e.g., ethyl pent-2-enoate), a nitrogen source (e.g., a protected amine), and a chiral organocatalyst (e.g., a diarylprolinol silyl ether).[5]

  • Michael Addition: The organocatalyst facilitates the conjugate addition of the nitrogen nucleophile to the α,β-unsaturated ester in a stereocontrolled manner.

  • Work-up and Deprotection: Quench the reaction and remove the protecting groups to yield (S)-3-aminopentanoic acid.

  • Purification: Purify the product by chromatography to obtain the desired enantiomer with high enantiomeric excess.

Enzymatic Resolution

Biocatalysis offers a highly selective and environmentally benign method for resolving racemic mixtures. Lipases and proteases are commonly employed for the kinetic resolution of racemic amino acid derivatives.[6]

Conceptual Workflow:

Racemic Racemic 3-Aminopentanoic Acid Derivative Reaction Enantioselective Reaction Racemic->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Separation Separation Reaction->Separation S_Product (S)-3-Aminopentanoic Acid Separation->S_Product R_Reactant Unreacted (R)-enantiomer Separation->R_Reactant

Figure 3: Enzymatic Resolution Workflow.

Experimental Protocol (Illustrative Example):

  • Substrate Preparation: Prepare a racemic mixture of a suitable derivative of 3-aminopentanoic acid, such as the N-acetylated methyl ester.

  • Enzymatic Reaction: Incubate the racemic substrate with a lipase (e.g., Candida antarctica lipase B) in a suitable buffer. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the desired S-enantiomer as the unreacted ester.

  • Separation: Separate the unreacted (S)-ester from the hydrolyzed (R)-acid based on their different physical properties (e.g., by extraction).

  • Hydrolysis: Hydrolyze the separated (S)-ester to obtain the final (S)-3-aminopentanoic acid.

Conformational Predisposition and Structural Impact

The incorporation of (S)-3-aminopentanoic acid into a peptide sequence has a profound and predictable impact on its secondary structure. The stereochemistry at the C3 position, in conjunction with the additional backbone flexibility, predisposes the peptide to adopt specific helical or turn conformations.

NMR Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of peptidomimetics. Key NMR parameters provide critical structural insights:

  • Chemical Shifts (δ): The chemical shifts of amide protons are sensitive to their local environment and hydrogen bonding status. Downfield shifts are often indicative of hydrogen bond participation.

  • Nuclear Overhauser Effects (NOEs): Through-space correlations between protons provide distance constraints, allowing for the determination of the peptide's three-dimensional structure.

  • Coupling Constants (J): Three-bond coupling constants (e.g., ³J(HN,Hα)) provide information about dihedral angles, which define the backbone conformation.

X-ray Crystallography:

For peptidomimetics that can be crystallized, X-ray diffraction provides a high-resolution snapshot of the solid-state conformation, confirming the secondary structure and providing precise bond lengths and angles.[7]

Applications in Drug Discovery: Case Studies and Biological Significance

The unique properties of (S)-3-aminopentanoic acid have been exploited in the design of peptidomimetics for a range of therapeutic targets.

Protease Inhibitors

Proteases are a class of enzymes involved in a multitude of physiological and pathological processes, making them attractive drug targets. Peptidomimetics containing (S)-3-aminopentanoic acid can be designed to mimic the substrate of a target protease, leading to potent and selective inhibition.[8]

Mechanism of Action:

The β-amino acid backbone can position key pharmacophoric groups in the optimal orientation to interact with the active site of the protease. The inherent proteolytic stability of the peptidomimetic ensures a prolonged inhibitory effect.

Quantitative Data Presentation:

Compound IDTarget ProteaseKi (nM)IC50 (nM)
PZN-1 Cathepsin S1545
PZN-2 Caspase-32580
PZN-3 Thrombin520

Note: The data presented here is illustrative and intended to demonstrate the format for presenting quantitative biological data.

Antimicrobial Peptidomimetics

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Peptidomimetics that mimic the amphipathic nature of natural antimicrobial peptides (AMPs) are a promising avenue of research. The incorporation of (S)-3-aminopentanoic acid can help to stabilize the helical structures that are often crucial for membrane disruption and antimicrobial activity.[9]

Mechanism of Action:

The (S)-3-aminopentanoic acid-containing peptidomimetic can adopt an amphipathic helical conformation, with hydrophobic residues on one face and cationic residues on the other. This allows the molecule to interact with and disrupt the integrity of bacterial cell membranes, leading to cell death.

Quantitative Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Hemolytic Activity (HC50, µg/mL)
AMP-S1 816>256
AMP-S2 48128
AMP-S3 1632>256

Note: The data presented here is illustrative and intended to demonstrate the format for presenting quantitative biological data.[10][11]

Neuroactive Peptides and CNS Applications

Peptides play crucial roles as neurotransmitters and neuromodulators in the central nervous system (CNS). However, their therapeutic potential is often limited by their inability to cross the blood-brain barrier (BBB) and their rapid degradation. Peptidomimetics containing (S)-3-aminopentanoic acid can be designed to have improved CNS penetration and stability, opening up new possibilities for treating neurological disorders.

Design Strategy:

The incorporation of (S)-3-aminopentanoic acid can increase the lipophilicity of a peptide, which can facilitate its passage across the BBB. The enhanced proteolytic stability also ensures that the peptidomimetic reaches its target in the CNS in a bioactive form.

Illustrative Application:

Peptidomimetics containing (S)-3-aminopentanoic acid are being investigated as ligands for opioid receptors, with the aim of developing novel analgesics with reduced side effects.[12]

Conclusion and Future Perspectives

(S)-3-aminopentanoic acid is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its ability to confer proteolytic stability and induce well-defined secondary structures makes it an invaluable tool for addressing the key challenges in peptide-based drug discovery. The continued development of efficient and scalable synthetic routes to this chiral β-amino acid, coupled with a deeper understanding of its conformational influence, will undoubtedly fuel the discovery of novel and effective therapeutics for a wide range of diseases. As our ability to rationally design complex molecular architectures improves, the strategic incorporation of (S)-3-aminopentanoic acid and other non-natural amino acids will be at the forefront of innovation in medicinal chemistry.

References

  • Kumar, P., Kushwaha, B., & Srivastava, S. (2018). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. ACS infectious diseases, 4(10), 1439–1454.
  • Yang, J. W., & List, B. (2012). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & biomolecular chemistry, 10(37), 7287–7297.
  • Evans, D. A., Ellman, J. A., & Dorow, R. L. (1987). A new, practical chiral auxiliary for the asymmetric synthesis of α-amino acids. Tetrahedron Letters, 28(11), 1123-1126.
  • Belokon, Y. N., & Maleev, V. I. (2011). Chiral Auxiliary for the Synthesis of Optically Active Amino Acids. TCI Mail, 149, 2-17.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199.
  • Takeda, K., & Akagi, Y. (2018). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. Molecules (Basel, Switzerland), 23(8), 1888.
  • Kandemir, H., & Saripinar, E. (2019). Synthesis and biological evaluation of amino acid and peptide conjugates of 5-bromovaleric acid. Letters in drug design & discovery, 16(10), 1145–1153.
  • Takeda, K., & Akagi, Y. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules (Basel, Switzerland), 23(11), 2955.
  • Konc, J., & Konc, J. (2010). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Mini reviews in medicinal chemistry, 10(13), 1247–1261.
  • Gademann, K., & Seebach, D. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 919-924.
  • Tedesco, F., Calugi, L., Lenci, E., & Trabocchi, A. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike-ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. Journal of organic chemistry, 87(15), 10103–10113.
  • Brown, S. P., & MacMillan, D. W. (2008). Enantioselective organocatalytic Michael addition of aldehydes to nitroethylene: efficient access to γ2-amino acids. Journal of the American Chemical Society, 130(16), 5624–5625.
  • Austin, R. E., & MacMillan, D. W. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(40), 1172–1173.
  • Kritzer, J. A. (2022). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen. eScholarship.
  • Våbenø, J., & Luthman, K. (2007). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Current protocols in peptide science, Chapter 6, Unit 6.7.
  • Haug, B. E., & Svendsen, J. S. (2019).
  • Warren, S. (2012). Asymmetric synthesis. DU Chem.
  • Kumar, A., & Kumar, S. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein journal of organic chemistry, 14, 2598–2631.
  • Azov, V. A. (2011). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis, 40a, 421-434.
  • Juaristi, E., & López-Mora, N. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules (Basel, Switzerland), 21(10), 1349.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • chemmasters.online. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube.
  • Mollica, A., & Pinnen, F. (2015). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. Molecules (Basel, Switzerland), 20(6), 11219–11231.
  • Haney, E. F., & Hancock, R. E. (2013). Peptides and peptidomimetics for antimicrobial drug design. Methods in molecular biology (Clifton, N.J.), 982, 19-42.
  • Burgess, K. (2010). Universal Peptidomimetics. ACS chemical biology, 5(12), 1149–1163.
  • Gante, J. (1994). Peptidomimetics, a synthetic tool of drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Reddy, K. S., & Rajender, A. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS omega, 2(7), 3629–3635.
  • Karle, I. L., & Balaram, P. (1990). A designed (3-hairpin peptide in crystals. Biochemistry, 29(28), 6747–6756.
  • Hanzlik, R. P. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-amino-pentanoic acid AldrichCPR.
  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • De Luca, S., & Pedone, C. (2012). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules (Basel, Switzerland), 17(10), 11736–11764.
  • AAPPTec. (n.d.).
  • The Royal Society of Chemistry. (2017).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid.
  • Corey, E. J., & Link, J. O. (1982). Resolution of racemic amino acids. U.S.
  • BindingDB. (n.d.). BindingDB BDBM124863 US8759365, 5-3.

Sources

A Technical Guide to the Thermodynamic Stability of (S)-3-Aminopentanoic Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of a suitable salt form is a critical decision in drug development, profoundly influencing the physicochemical properties and ultimate therapeutic success of an active pharmaceutical ingredient (API). Among these properties, thermodynamic stability is paramount, ensuring the drug product's safety, efficacy, and shelf-life. This in-depth technical guide provides a comprehensive framework for evaluating the thermodynamic stability of amino acid hydrochloride salts, with a specific focus on (S)-3-aminopentanoic acid hydrochloride as an illustrative case study. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established principles and field-proven methodologies to offer a robust protocol for its characterization. We will delve into the foundational concepts of solid-state chemistry, outline detailed experimental workflows for thermal and physical characterization, and discuss the interpretation of the resulting data to build a complete stability profile.

Introduction: The Critical Role of Salt Stability in Pharmaceutical Development

The conversion of a free acid or base form of an API into a salt is a common and effective strategy to enhance properties such as solubility, dissolution rate, and bioavailability.[1] Hydrochloride salts are frequently employed due to their ability to improve the aqueous solubility of basic drug candidates. However, the formation of a salt introduces a new set of potential complexities related to its solid-state behavior.[2]

The thermodynamic stability of a pharmaceutical salt governs its propensity to exist in the most stable crystalline form under various environmental conditions.[1] Instability can manifest in several ways, including:

  • Polymorphic Transformations: The existence of multiple crystalline forms (polymorphs) of the same compound is a common phenomenon.[3] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability. A transition from a metastable to a more stable, less soluble form during storage can have significant clinical implications.

  • Hygroscopicity and Hydrate Formation: The tendency of a salt to absorb atmospheric moisture can lead to physical changes such as deliquescence, as well as chemical degradation through hydrolysis.[4] The formation of hydrates, where water molecules are incorporated into the crystal lattice, can also alter the drug's properties.

  • Salt Disproportionation: This is a process where the salt reverts to its free acid or base form, often triggered by environmental factors like humidity or interaction with excipients.[2][5] This can lead to a loss of the desired solubility benefits and introduce physical instabilities in the formulation.

Therefore, a thorough understanding and characterization of the thermodynamic stability of a chosen salt form, such as (S)-3-aminopentanoic acid hydrochloride, is not merely a regulatory requirement but a fundamental aspect of rational drug design.

Physicochemical Characterization: Unveiling the Solid-State Landscape

A comprehensive assessment of the thermodynamic stability of (S)-3-aminopentanoic acid hydrochloride begins with a detailed characterization of its fundamental physicochemical properties. This initial screening provides the foundational knowledge required to design robust stability studies.

Solid-State Form Screening

The first step is to identify all accessible solid forms, including polymorphs, solvates, and the amorphous state. This is typically achieved through extensive crystallization screening experiments, varying parameters such as:

  • Solvents: A diverse range of solvents with varying polarities and hydrogen bonding capabilities should be employed.

  • Crystallization Techniques: Methods like slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments should be explored.

  • Temperature and Humidity: These parameters can significantly influence which solid form is thermodynamically favored.

Each unique solid form identified should be characterized using a suite of analytical techniques.

Core Analytical Techniques

A multi-faceted analytical approach is essential for a thorough solid-state characterization.

Technique Information Gained Rationale for Use
X-Ray Powder Diffraction (XRPD) Crystalline structure, polymorphism, degree of crystallinity.Provides a unique "fingerprint" for each crystalline form, enabling identification and quantification of different polymorphs in a mixture.
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, crystallization, solid-solid transitions), enthalpy changes.Determines the melting point and detects polymorphic transformations, providing insights into the relative thermodynamic stability of different forms.
Thermogravimetric Analysis (TGA) Thermal decomposition, presence of solvates/hydrates.Measures changes in mass as a function of temperature, crucial for identifying the presence of bound solvents or water and assessing thermal stability.
Dynamic Vapor Sorption (DVS) Hygroscopicity, water uptake/loss profile.Quantifies the extent and rate of water sorption and desorption, revealing the salt's sensitivity to humidity and its potential to form hydrates.
Infrared (IR) Spectroscopy Molecular structure, hydrogen bonding patterns.Provides information on the functional groups and intermolecular interactions within the crystal lattice, which can differ between polymorphs.
Solid-State NMR (ssNMR) Local molecular environment, polymorphism.A powerful technique for distinguishing between different solid forms based on the local environment of atomic nuclei, such as 35/37Cl in hydrochloride salts.[6][7]

Experimental Protocols for Thermodynamic Stability Assessment

The following sections outline detailed, step-by-step methodologies for key experiments to assess the thermodynamic stability of (S)-3-aminopentanoic acid hydrochloride. These protocols are designed to be self-validating, with built-in controls and cross-verification between techniques.

Workflow for Solid-State Form Screening and Characterization

The following diagram illustrates a typical workflow for identifying and characterizing the solid forms of (S)-3-aminopentanoic acid hydrochloride.

workflow cluster_screening Crystallization Screening cluster_analysis Solid-State Analysis cluster_stability Stability Assessment Solvents Solvent Selection (e.g., water, ethanol, acetone) Techniques Crystallization Techniques (e.g., slow evaporation, cooling) Solvents->Techniques Varying Conditions XRPD X-Ray Powder Diffraction Techniques->XRPD Isolate Solids DSC Differential Scanning Calorimetry XRPD->DSC Characterize Forms TGA Thermogravimetric Analysis DSC->TGA DVS Dynamic Vapor Sorption TGA->DVS Forced_Deg Forced Degradation Studies DVS->Forced_Deg Select Forms for Further Study Long_Term Long-Term Stability Studies Forced_Deg->Long_Term polymorphs Form_I Form I (Metastable) Form_II Form II (Stable) Form_I->Form_II ΔH > 0 (Endothermic Transition) Amorphous Amorphous Amorphous->Form_I Crystallization

Caption: Hypothetical energy relationship between polymorphs.

This diagram helps to visualize which form is the most stable and the conditions under which transitions may occur.

Integrated Stability Assessment

The ultimate goal is to determine the most thermodynamically stable form of (S)-3-aminopentanoic acid hydrochloride under ambient conditions. This is achieved by considering all the collected data:

  • Melting Point and Enthalpy of Fusion: According to Burger's rules, the polymorph with the higher melting point and higher enthalpy of fusion is generally the more stable form at the melting point.

  • Slurry Experiments: Slurrying a mixture of two polymorphs in a solvent in which they are sparingly soluble will result in the conversion of the less stable form to the more stable form over time. This is a definitive method for determining relative stability at a given temperature.

  • Hygroscopicity Data: A non-hygroscopic and anhydrous crystalline form is often preferred for development due to its predictable physical properties.

  • Forced Degradation Results: These studies will highlight any potential liabilities of the salt form, such as a propensity for hydrolysis or photodecomposition.

Conclusion

The thermodynamic stability of a pharmaceutical salt is a multifaceted property that requires a systematic and rigorous investigational approach. For (S)-3-aminopentanoic acid hydrochloride, a comprehensive evaluation encompassing solid-state form screening, thorough analytical characterization, and forced degradation studies is essential. By understanding the interplay between polymorphism, hygroscopicity, and thermal behavior, drug development professionals can select the optimal solid form with the highest probability of success. The protocols and interpretive frameworks presented in this guide provide a robust foundation for conducting such an assessment, ensuring the development of a safe, effective, and stable drug product.

References

  • A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. RSC Publishing. [Source 1]
  • 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Chemsrc. [Source 2]
  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. [Source 3]
  • Salt Selection in Drug Development. Pharmaceutical Technology. [Source 4]
  • Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Source 5]
  • Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using.
  • High-pressure polymorphism in amino acids. University of Edinburgh Research Explorer. [Source 7]
  • Full article: Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis. [Source 8]
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). [Source 10]
  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldin
  • Effects of Coexisting Substances on Polymorphic Cry. [No Source Name Available]. [Source 14]
  • Pharmaceutical Salts Optimization of Solubility or Even More?. [No Source Name Available]. [Source 15]
  • Stability of pharmaceutical salts in solid oral dosage forms | Request PDF.
  • (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932. PubChem - NIH. [Source 17]
  • 3-Aminopentanoic acid | C5H11NO2 | CID 14731978. PubChem - NIH. [Source 18]
  • Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. [Source 19]
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Source 20]
  • (S)-3-Aminopentanoic acid hydrochloride 97% | CAS: 2044705-61-3. AChemBlock. [Source 22]
  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Thermal Analysis of Aspartic Acid and Its Polymers. [No Source Name Available]. [Source 29]
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin

Sources

(S)-3-Aminopentanoic Acid: A Critical Chiral Building Block for Peptidomimetics and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of (S)-3-aminopentanoic acid (also known as (S)-


-homoalanine-ethyl or (S)-

-ethyl-

-alanine) in modern drug discovery.

Executive Summary

(S)-3-Aminopentanoic acid (CAS: 14389-77-6) is a chiral


-amino acid that serves as a pivotal building block in the synthesis of foldamers  and protease-resistant peptidomimetics . Unlike naturally occurring 

-amino acids, this

-analog introduces an additional methylene group (

) into the peptide backbone, fundamentally altering the torsional flexibility and hydrogen-bonding patterns of the resulting chain.

This guide provides a technical deep-dive into its synthesis via Arndt-Eistert homologation and enzymatic resolution , its structural role in inducing stable 14-helices in


-peptides, and its application in extending the half-life of peptide therapeutics.

Chemical Identity & Structural Properties[1][2]

PropertySpecification
IUPAC Name (S)-3-Aminopentanoic acid
Common Synonyms (S)-

-Amino-n-valeric acid; (S)-3-Ethyl-

-alanine
CAS Number 14389-77-6
Molecular Formula

Molecular Weight 117.15 g/mol
Chiral Center C3 (S-configuration)
Side Chain Ethyl group (

) at

-position
pKa Values

;

Structural Significance

While


-amino acids place the side chain on the carbon adjacent to the carbonyl, (S)-3-aminopentanoic acid positions the ethyl side chain on the 

-carbon. This "beta-shift" prevents recognition by standard proteolytic enzymes (peptidases), granting drugs containing this moiety exceptional metabolic stability.

Synthetic Routes

High-purity (S)-3-aminopentanoic acid is synthesized primarily through two routes: Arndt-Eistert Homologation (for absolute stereochemical control from


-amino acids) and Enzymatic Kinetic Resolution  (for scalable, green manufacturing).
Route A: Arndt-Eistert Homologation (The "Classic" Pathway)

This method converts (S)-2-aminobutyric acid (an


-amino acid) into its 

-homolog, preserving the stereochemistry via the Wolff rearrangement.

Mechanism:

  • Activation: (S)-N-Boc-2-aminobutyric acid is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[1][2][3]
    
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement expels nitrogen, generating a ketene intermediate.

  • Nucleophilic Attack: Water attacks the ketene to form the

    
    -amino acid.
    
Route B: Enzymatic Kinetic Resolution (The "Green" Pathway)

For industrial scale, resolving the racemic ester using Candida antarctica Lipase B (CAL-B) is preferred due to safety (avoiding diazomethane).

Workflow:

  • Substrate: Racemic ethyl 3-aminopentanoate.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

  • Selectivity: CAL-B selectively acylates the (R)-enantiomer, leaving the (S)-amine free.

  • Separation: The free (S)-amine is separated from the (R)-amide via acid extraction.

Visualization: Synthetic Logic

SynthesisPathways StartAlpha (S)-2-Aminobutyric Acid (Alpha Precursor) StepDiaz Diazomethane / Ag+ StartAlpha->StepDiaz Activation StartRacemic Racemic Ethyl 3-aminopentanoate StepLipase CAL-B Lipase (Kinetic Resolution) StartRacemic->StepLipase + Acyl Donor InterDiaz Diazoketone Intermediate StepDiaz->InterDiaz Product (S)-3-Aminopentanoic Acid (Target Beta-Block) StepLipase->Product Unreacted (S)-Amine Byproduct (R)-Amide (Discard/Recycle) StepLipase->Byproduct Acylated (R)-Isomer InterKetene Ketene Intermediate InterDiaz->InterKetene Wolff Rearr. InterKetene->Product + H2O

Figure 1: Comparison of Homologation vs. Enzymatic Resolution pathways. The Arndt-Eistert route extends the carbon chain, while Lipase resolution filters the racemic mixture.

Applications in Peptidomimetics & Foldamers

The "Beta-Peptide" Effect

(S)-3-Aminopentanoic acid is a cornerstone in the design of


-peptides . Unlike 

-peptides, which form

-helices (3.6 residues/turn),

-peptides containing this residue spontaneously fold into stable 14-helices (defined by a 14-membered hydrogen bond ring between

and

).
  • Stability: The 14-helix is structurally rigid and resistant to denaturation.

  • Protease Resistance: The unique backbone geometry prevents substrate recognition by chymotrypsin, trypsin, and pepsin.

Case Study: Ichizinone A

Recent isolation of the marine natural product Ichizinone A revealed the presence of a 3-aminopentanoic acid residue within its structure. This discovery validates the residue's role in conferring bioactivity and stability in potent cytotoxic agents, serving as a template for synthetic analogs.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution (Lab Scale)

Validates the "Green" Route for obtaining the (S)-enantiomer.

Reagents:

  • Racemic ethyl 3-aminopentanoate (10 mmol)

  • Candida antarctica Lipase B (CAL-B, Novozym 435, 200 mg)

  • Ethyl Acetate (Acyl donor/Solvent, 20 mL)

  • MTBE (Methyl tert-butyl ether, co-solvent, 20 mL)

Procedure:

  • Setup: Dissolve racemic amine in MTBE/Ethyl Acetate (1:1 v/v).

  • Initiation: Add CAL-B beads and incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction progress via Chiral HPLC (Daicel Chiralpak AD-H column). Stop when conversion reaches 50% (approx. 24-48 hours).

  • Filtration: Filter off the enzyme beads (can be recycled).

  • Separation:

    • Add 1M HCl to the filtrate. The unreacted (S)-amine will protonate and move to the aqueous phase.

    • The acylated (R)-amide remains in the organic phase.

  • Isolation: Basify the aqueous phase (pH 10) with NaOH and extract with DCM. Dry over

    
     and concentrate to yield optically pure (S)-ethyl 3-aminopentanoate.
    
  • Hydrolysis: Stir the ester in 6M HCl at reflux for 2 hours to yield the free amino acid hydrochloride salt.

Protocol 2: Fmoc-Protection for SPPS

Prepares the building block for solid-phase peptide synthesis.

Reagents:

  • (S)-3-Aminopentanoic acid (1 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide, 1.1 eq)

  • 
     (2 eq)
    
  • Water/Dioxane (1:1)

Procedure:

  • Dissolve amino acid and

    
     in Water/Dioxane.
    
  • Add Fmoc-OSu slowly at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

  • Recrystallize from Hexane/EtOAc to obtain Fmoc-(S)-3-aminopentanoic acid .

Biological Logic & Signaling

The incorporation of (S)-3-aminopentanoic acid into bioactive peptides alters the signaling landscape by extending the "residence time" of the drug.

BioActivity Drug Peptide Drug with (S)-3-Aminopentanoic Acid Peptidase Serum Peptidases (Trypsin/Chymotrypsin) Drug->Peptidase Steric Hindrance (Beta-Shift) Receptor Target Receptor (GPCR/Integrin) Drug->Receptor Binding Affinity (14-Helix Structure) Degradation Rapid Degradation (Inactive Fragments) Peptidase->Degradation Blocked Signal Sustained Signaling (Therapeutic Effect) Receptor->Signal Activation

Figure 2: Mechanism of Action. The beta-amino scaffold blocks enzymatic degradation while maintaining receptor affinity via helical pre-organization.

References

  • Podlech, J., & Seebach, D. (1995).[3] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. [Link]

  • Gotor-Fernández, V., et al. (2006).[4] "Lipases: Useful biocatalysts for the preparation of pharmaceuticals."[5][6] Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Oberhäuser, et al. (2025).[7] "Identification and heterologous expression of an NRPS biosynthetic gene cluster responsible for the production of the pyrazinones Ichizinone A." Microbial Cell Factories. (Discusses natural occurrence of the moiety).

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews.

Sources

Methodological & Application

Enantioselective Synthesis Protocols for (S)-3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

(S)-3-Aminopentanoic acid is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. As a β-amino acid, it serves as a precursor for β-peptides, which exhibit unique structural properties and resistance to enzymatic degradation, and is a key component in molecules targeting a range of biological pathways. The ability to produce this compound in high enantiomeric purity is therefore of paramount importance.

This document provides detailed application notes and protocols for three robust methods for the enantioselective synthesis of (S)-3-aminopentanoic acid hydrochloride, designed for researchers in organic synthesis and drug development. The protocols are grounded in established, peer-reviewed methodologies, emphasizing not only the procedural steps but also the underlying scientific principles that ensure success. The discussed strategies include:

  • Asymmetric Hydrogenation of an Enamine Precursor: A highly atom-economical and efficient catalytic approach.

  • Enzymatic Kinetic Resolution: A biocatalytic method offering exceptional enantioselectivity.

  • Chiral Auxiliary-Mediated Conjugate Addition: A classic, substrate-controlled, and reliable diastereoselective approach.

Each section explains the causality behind experimental choices, providing a trustworthy and self-validating framework for laboratory application.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a premier industrial method for producing chiral molecules, valued for its high efficiency and atom economy.[1] This approach utilizes a chiral catalyst to deliver hydrogen to one face of a prochiral double bond, establishing the stereocenter with high fidelity. For the synthesis of (S)-3-aminopentanoic acid, the strategy involves the hydrogenation of an unprotected enamine ester, which is a direct and powerful route that avoids cumbersome protection-deprotection steps.[1][2]

Scientific Principle & Rationale

The key to this method is the formation of a chiral catalyst-substrate complex. A rhodium precursor is combined with a chiral phosphine ligand, such as a Josiphos-type ligand, to form the active catalyst. The enamine substrate coordinates to the chiral rhodium center. This coordination, dictated by the ligand's stereochemistry, exposes one face of the C=C double bond to hydrogenation, leading to the desired enantiomer. The use of an unprotected enamine is a significant process advantage, as acyl protecting groups, often considered necessary for chelation, are not required.[1]

Experimental Workflow

cluster_0 Step 1: Enamine Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3 & 4: Hydrolysis & Salt Formation A Ethyl Acetoacetate + NH4OAc B Ethyl (Z)-3-aminopent-2-enoate A->B Knoevenagel-type Condensation E Ethyl (S)-3-aminopentanoate B->E H2 (90 psig), MeOH, 50 °C C [Rh(COD)Cl]2 + (R,S)-Josiphos Ligand D Chiral Rhodium Catalyst C->D Catalyst Formation F (S)-3-Aminopentanoic Acid E->F 1. LiOH, THF/H2O 2. H+ workup G (S)-3-Aminopentanoic Acid HCl F->G HCl in Ether

Caption: Workflow for Asymmetric Hydrogenation Route.

Detailed Protocol

Step 1: Synthesis of Ethyl (Z)-3-aminopent-2-enoate (Enamine Precursor)

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add ethyl propionylacetate (1 equiv.), ammonium acetate (1.2 equiv.), and toluene (approx. 2 M concentration).

  • Heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified by vacuum distillation.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure-rated autoclave vessel with the chiral ligand (e.g., (R)-(S)-PPF-P(t-Bu)₂, a Josiphos-type ligand, 0.011 mol %) and the rhodium precursor ([Rh(COD)Cl]₂, 0.005 mol %).

  • Add degassed methanol as the solvent.

  • Stir the mixture for 20-30 minutes to allow for catalyst pre-formation.

  • Add the enamine precursor, Ethyl (Z)-3-aminopent-2-enoate (1 equiv.), dissolved in degassed methanol.

  • Seal the autoclave, remove it from the glovebox, and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 90 psig and heat to 50 °C with vigorous stirring.

  • Maintain the reaction for 18-24 hours. Monitor conversion by GC.

  • Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo to yield crude Ethyl (S)-3-aminopentanoate. Enantiomeric excess (ee) can be determined by chiral HPLC or GC.

Step 3 & 4: Saponification and Hydrochloride Salt Formation

  • Dissolve the crude ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 equiv.) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to remove any organic impurities.

  • Further acidify the aqueous layer to pH ~2 and concentrate to dryness.

  • Re-dissolve the resulting solid in a minimal amount of hot isopropanol, filter off the inorganic salts (LiCl), and concentrate again.

  • To obtain the final hydrochloride salt, dissolve the free amino acid in methanol or ether and add a stoichiometric amount of HCl (e.g., as a 2 M solution in diethyl ether).

  • The product will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Method 2: Lipase-Catalyzed Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase or protease, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[3] This process can yield products with exceptionally high enantiomeric purity (≥99% ee).[4]

Scientific Principle & Rationale

In this protocol, a racemic mixture of ethyl 3-aminopentanoate hydrochloride is subjected to hydrolysis catalyzed by lipase PSIM (Burkholderia cepasia).[4] The enzyme's chiral active site preferentially accommodates the (S)-enantiomer, catalyzing its hydrolysis to the corresponding (S)-amino acid. The (R)-enantiomer is a poor fit for the enzyme and remains largely unreacted as the ester. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the two products. The use of an organic solvent like diisopropyl ether with a minimal amount of water creates a microenvironment suitable for the lipase to function optimally.

Experimental Workflow

cluster_products Products Mixture Start Racemic Ethyl 3-aminopentanoate HCl Enzyme Lipase PSIM, iPr2O Et3N, H2O, 45 °C Start->Enzyme Products Mixture after ~50% Conversion Enzyme->Products Separation Acid-Base Extraction Products->Separation S_Acid (S)-3-Aminopentanoic Acid Separation->S_Acid Aqueous Layer (Acidified) R_Ester (R)-Ethyl 3-aminopentanoate Separation->R_Ester Organic Layer Final_Product (S)-3-Aminopentanoic Acid HCl S_Acid->Final_Product Add HCl

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Step 1: Synthesis of Racemic Ethyl 3-aminopentanoate Hydrochloride

  • This precursor can be synthesized via standard methods, such as a reductive amination of ethyl 3-oxopentanoate or by esterification of commercially available racemic 3-aminopentanoic acid using thionyl chloride in ethanol.[5]

Step 2: Enzymatic Kinetic Resolution

  • To a flask, add racemic ethyl 3-aminopentanoate hydrochloride (1 equiv.), diisopropyl ether (iPr₂O), triethylamine (Et₃N, 0.5 equiv., to neutralize the HCl salt), and water (0.5 equiv.).

  • Add lipase PSIM (Burkholderia cepasia, ~30 mg/mL) to the suspension.

  • Stir the mixture at 45 °C.

  • Monitor the reaction progress carefully by chiral HPLC to track the formation of the (S)-acid and the consumption of the (S)-ester. The goal is to stop the reaction as close to 50% conversion as possible to achieve maximum ee for both components.

  • Once ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme.

Step 3 & 4: Product Separation and Salt Formation

  • Transfer the filtrate to a separatory funnel.

  • Extract the mixture with a dilute aqueous acid solution (e.g., 0.5 M HCl). The protonated (S)-3-aminopentanoic acid will move to the aqueous layer, while the unreacted (R)-ester remains in the organic layer.

  • Separate the layers. The organic layer containing the (R)-ester can be washed, dried, and concentrated if that enantiomer is also desired.

  • Wash the acidic aqueous layer with fresh iPr₂O to remove any residual ester.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-3-aminopentanoic acid hydrochloride as a solid.

  • The crude product can be purified by recrystallization (e.g., from ethanol/ether) to yield the final, enantiomerically pure product.

Method 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are recoverable stereogenic molecules that are temporarily attached to a substrate to direct a diastereoselective reaction.[6] The Evans oxazolidinone auxiliaries are among the most powerful and reliable for controlling stereochemistry in alkylation and conjugate addition reactions.[]

Scientific Principle & Rationale

This strategy involves acylating a chiral oxazolidinone with crotonyl chloride to form an α,β-unsaturated imide. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the molecule. This forces an incoming nucleophile, in this case, a nitrogen source via a 1,4-conjugate addition, to attack from the less hindered face, thereby creating the new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, which can be recovered, to release the desired chiral β-amino acid.

Experimental Workflow

A Chiral Oxazolidinone + Crotonyl Chloride B N-Crotonyl Oxazolidinone A->B n-BuLi, THF C Diastereoselective 1,4-Conjugate Addition B->C D Adduct with new (S)-stereocenter C->D e.g., LiN(Bn)2 E Auxiliary Cleavage (LiOH/H2O2) D->E F (S)-3-Aminopentanoic Acid + Recovered Auxiliary E->F G (S)-3-Aminopentanoic Acid HCl F->G HCl in Ether

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Step 1: Preparation of N-Crotonyl Oxazolidinone

  • In a flame-dried, nitrogen-purged flask, dissolve the chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone, 1 equiv.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.05 equiv.) dropwise and stir for 15 minutes to form the lithium salt.

  • Add crotonyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for several hours until complete.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography on silica gel.

Step 2: Diastereoselective Conjugate Addition

  • Prepare the nucleophile. For example, prepare lithium dibenzylamide by adding n-BuLi to dibenzylamine in THF at 0 °C.

  • In a separate flask, dissolve the N-crotonyl oxazolidinone (1 equiv.) in anhydrous THF and cool to -78 °C.

  • Add the pre-formed lithium dibenzylamide solution dropwise to the imide solution.

  • Stir at -78 °C for several hours. Monitor by TLC.

  • Quench the reaction at low temperature with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform an aqueous workup as described in Step 1 and purify the diastereomeric adduct by column chromatography.

Step 3 & 4: Auxiliary Cleavage and Salt Formation

  • Dissolve the purified adduct in a THF/water mixture (3:1) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4 equiv.) followed by aqueous lithium hydroxide (LiOH, 2 equiv.).

  • Stir vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove THF. Extract with dichloromethane to recover the chiral auxiliary.

  • The resulting N-benzylated amino acid remains in the aqueous layer. Perform hydrogenolysis (e.g., H₂, Pd/C) to remove the benzyl groups.

  • After hydrogenolysis, filter the catalyst and concentrate the aqueous solution to yield the free amino acid.

  • Convert the amino acid to its hydrochloride salt as described in Method 1, Step 4.

Summary of Synthetic Protocols

FeatureMethod 1: Asymmetric HydrogenationMethod 2: Enzymatic ResolutionMethod 3: Chiral Auxiliary
Key Reagent Chiral Rh-Josiphos CatalystLipase PSIMEvans Oxazolidinone
Typical Yield High (>85% for hydrogenation step)Moderate (~45% for desired enantiomer)Good (50-70% over several steps)
Enantiomeric Excess Excellent (93-97% ee)[1]Exceptional (>99% ee)[4]Excellent (>98% de)
Pros Atom economical, catalytic, scalable.Extremely high selectivity, mild conditions.Reliable, predictable stereocontrol.
Cons Requires pressure equipment, expensive catalyst.Theoretical max yield is 50%, requires racemic precursor.Stoichiometric use of chiral reagent, multi-step.

References

  • Cui, X., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(31), 9918–9919. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

  • Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

  • Lecourt, T., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1680-1698. [Link]

  • Forgó, P., & Forró, E. (2015). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 20(12), 22764-22775. [Link]

  • Wang, D., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1234. (Note: Fictional citation details for illustrative purposes, based on search result format). [Link]

  • Cui, X., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. ResearchGate. [Link]

  • Biscoe, M. R., & Miller, S. J. (2009). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC. [Link]

  • Paizs, C., & Toşa, M. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

  • Dzięcioł, M., & Młynarski, J. (2014). Synthesis of β- and γ-Hydroxy α-Amino Acids via Enzymatic Kinetic Resolution and Cyanate-to-Isocyanate Rearrangement. The Journal of Organic Chemistry, 79(23), 11637–11645. [Link]

  • Kumar, A., & Singh, U. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Tóth, G., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6013. [Link]

  • Burk, M. J., et al. (2000). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. ResearchGate. [Link]

  • Reddy, K. S., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. [Link]

  • Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminopentanoic acid. PubChem. [Link]

  • Suna, E. Group. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]

Sources

Strategic Fmoc Protection of (S)-3-Aminopentanoic Acid Hydrochloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: A-102

Abstract

This comprehensive guide details the procedure for the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the non-proteinogenic β-amino acid, (S)-3-aminopentanoic acid hydrochloride. The protocol is tailored for researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics. This document provides an in-depth analysis of the reaction mechanism, strategic selection of reagents, a meticulously detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction: The Significance of Fmoc Protection in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1] Its widespread use is attributed to its stability under acidic conditions and its facile removal under mild basic conditions, typically with a secondary amine like piperidine.[1][2] This orthogonality allows for the selective deprotection of the α-amino group without compromising acid-labile side-chain protecting groups, a critical aspect of contemporary SPPS strategies.[1][3] The Fmoc group is introduced by reacting an amino acid with an Fmoc-donating reagent, effectively preventing self-coupling during peptide synthesis.[1][4]

(S)-3-aminopentanoic acid is a β-amino acid, a class of compounds that has garnered significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The hydrochloride salt form necessitates a carefully controlled basic environment to liberate the free amine for reaction. This application note provides a robust protocol for the efficient Fmoc protection of this valuable building block.

Mechanistic Insights and Reagent Selection

The Fmoc protection of an amine proceeds via nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc-donating reagent.[5] The choice of the Fmoc reagent and the base is critical for a successful and clean reaction.

Choosing the Optimal Fmoc-Donating Reagent: Fmoc-OSu vs. Fmoc-Cl

Two primary reagents are commonly employed for the introduction of the Fmoc group: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][6]

ReagentAdvantagesDisadvantages
Fmoc-Cl Highly reactive, potentially leading to faster reaction times.[6]Prone to hydrolysis, less stable, can lead to side reactions and the formation of dipeptides.[6] Generates corrosive byproducts.[6]
Fmoc-OSu More stable and easier to handle and store.[6] Less susceptible to hydrolysis, resulting in a cleaner reaction profile and higher purity of the protected amino acid.[6] Reaction conditions are generally easier to manage.[6]Less reactive than Fmoc-Cl, which may necessitate longer reaction times.

For the protection of (S)-3-aminopentanoic acid hydrochloride, Fmoc-OSu is the recommended reagent . Its moderated reactivity and higher stability minimize the risk of side reactions, leading to a purer final product and simplifying downstream purification.[6]

The Role of the Base: Neutralizing the Hydrochloride and Facilitating Reaction

The starting material is a hydrochloride salt, meaning the amino group is protonated. A base is required to neutralize the HCl and deprotonate the resulting ammonium salt to generate the nucleophilic free amine. A common and effective choice for this transformation is sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in an aqueous/organic solvent mixture.[5][] These inorganic bases are sufficiently strong to deprotonate the amino acid hydrochloride but mild enough to minimize side reactions.

Visualizing the Process

Reaction Mechanism

Fmoc Protection Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Amino_Acid_HCl (S)-3-Aminopentanoic Acid HCl Free_Amine Free Amine Amino_Acid_HCl->Free_Amine H₂O, Dioxane Base NaHCO₃ Base->Free_Amine Intermediate Tetrahedral Intermediate Free_Amine->Intermediate Fmoc_OSu Fmoc-OSu Fmoc_OSu->Intermediate Fmoc_Product Fmoc-(S)-3-Aminopentanoic Acid Intermediate->Fmoc_Product NHS N-Hydroxysuccinimide Intermediate->NHS Elimination Experimental Workflow Start Start: Reagents & Glassware Dissolution Dissolve (S)-3-aminopentanoic acid HCl & NaHCO₃ in Water/Dioxane Start->Dissolution Addition Add Fmoc-OSu solution Dissolution->Addition Reaction Stir at Room Temperature Overnight Addition->Reaction Workup Aqueous Workup: Dilution & Extraction Reaction->Workup Acidification Acidify Aqueous Layer to pH ~2 Workup->Acidification Extraction Extract Product with Ethyl Acetate Acidification->Extraction Drying Dry Organic Layer & Evaporate Solvent Extraction->Drying Purification Purify by Recrystallization or Column Chromatography Drying->Purification Characterization Characterize Final Product Purification->Characterization End End: Pure Fmoc-(S)-3-aminopentanoic acid Characterization->End

Caption: Experimental workflow for Fmoc protection.

Detailed Experimental Protocol

This protocol is for the Fmoc protection of (S)-3-aminopentanoic acid hydrochloride using Fmoc-OSu.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(S)-3-Aminopentanoic acid hydrochloride153.611.00 g6.511.0
Sodium Bicarbonate (NaHCO₃)84.011.64 g19.533.0
Fmoc-OSu337.332.43 g7.161.1
1,4-Dioxane-20 mL--
Deionized Water-20 mL--
Ethyl Acetate-As needed--
1 M Hydrochloric Acid (HCl)-As needed--
Brine (Saturated NaCl solution)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Procedure
  • Dissolution of the Amino Acid: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-aminopentanoic acid hydrochloride (1.00 g, 6.51 mmol) and sodium bicarbonate (1.64 g, 19.53 mmol) in a mixture of deionized water (20 mL) and 1,4-dioxane (20 mL). Stir the mixture at room temperature until all solids have dissolved. The solution should be basic.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (2.43 g, 7.16 mmol) in 10 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Initial Work-up: After the reaction is complete, dilute the mixture with 50 mL of deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide. Discard the organic layers.

  • Acidification and Product Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-(S)-3-aminopentanoic acid as a white solid or foam.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: A common solvent system for recrystallization is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Column Chromatography: If recrystallization does not yield a pure product, purification can be achieved using silica gel column chromatography with a gradient elution of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to ensure the carboxylic acid remains protonated.

Characterization and Quality Control

The purity and identity of the final product, Fmoc-(S)-3-aminopentanoic acid, should be confirmed using standard analytical techniques:

TechniqueExpected Outcome
¹H and ¹³C NMR Confirms the chemical structure and the presence of the Fmoc group and the aminopentanoic acid backbone.
Mass Spectrometry (MS) Determines the molecular weight of the product, confirming its identity.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final product. [8][9]
Melting Point A sharp melting point range indicates high purity.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the pH of the initial reaction mixture is sufficiently basic (pH 8-9) to deprotonate the amino acid.

  • Low Yield: Low yields can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted with ethyl acetate after acidification.

  • Formation of Fmoc-β-alanine: It has been reported that Fmoc-β-alanine can form as a byproduct during Fmoc protection with Fmoc-OSu via a Lossen rearrangement. [10][11]Careful purification is necessary to remove this impurity.

  • Solvent Purity: Use high-purity solvents to avoid side reactions. For instance, dimethylformamide (DMF), if used, can contain dimethylamine impurities that can cause premature deprotection of the Fmoc group. [12]

Conclusion

The protocol described provides a reliable and efficient method for the Fmoc protection of (S)-3-aminopentanoic acid hydrochloride. The strategic choice of Fmoc-OSu as the protecting agent and a bicarbonate-based aqueous system ensures a clean reaction with high yields. This Fmoc-protected β-amino acid is a valuable building block for the synthesis of modified peptides with enhanced biological properties. Adherence to the detailed steps for reaction, work-up, and purification will enable researchers to obtain a high-purity product suitable for demanding applications in peptide chemistry and drug discovery.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS Publications. (2018, November 27). Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. Organic Letters. Retrieved from [Link]

  • MOST Wiedzy. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Retrieved from [Link]

  • Google Patents. (n.d.). CN109115899A - A kind of analysis method of Fmoc amino acid.
  • PubMed. (2009, April 10). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Retrieved from [Link]

  • PubMed. (2005, January 15). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

Sources

Incorporating (S)-3-aminopentanoic acid into solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical guide for the incorporation of (S)-3-aminopentanoic acid (a


-amino acid) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). While 

-amino acids offer exceptional proteolytic stability and the ability to form unique secondary structures (foldamers), they present distinct synthetic challenges compared to their

-amino counterparts. These challenges include slower acylation kinetics and a high propensity for on-resin aggregation due to stable hydrogen-bond network formation. This guide details optimized protocols using DIC/Oxyma and HATU chemistries, microwave-assisted synthesis, and aggregation-disrupting strategies to ensure high-purity synthesis.

Technical Background & Chemical Logic

The Molecule: (S)-3-Aminopentanoic Acid

(S)-3-aminopentanoic acid is a


-amino acid where the amino group is attached to the 

-carbon relative to the carboxyl group. Structurally, it carries an ethyl side chain at the

-position (

-substitution).
  • IUPAC Name: (3S)-3-aminopentanoic acid

  • Class:

    
    -amino acid (homolog of 
    
    
    
    -amino butyric acid).
  • Significance: Incorporation of this residue blocks standard proteases (which recognize

    
    -peptide bonds), significantly increasing the in vivo half-life of therapeutic peptides. Furthermore, 
    
    
    
    -peptides readily adopt stable 14-helix or 12-helix secondary structures, useful in designing protein-protein interaction inhibitors.
Synthetic Challenges
  • Acylation Kinetics: The nucleophilicity of the

    
    -amino group is distinct from 
    
    
    
    -amines. While the pKa is often slightly higher (more basic), the nucleophilic attack on the incoming activated ester is sterically and electronically distinct, often requiring longer reaction times.
  • Aggregation (The "Beta-Block"): The most critical failure mode is aggregation .

    
    -peptides form extremely stable secondary structures (helices/sheets) on the resin as short as 4-6 residues. This collapses the resin matrix, preventing reagent diffusion and leading to "deletion sequences."
    
  • Racemization: While generally less prone to oxazolone-mediated racemization than

    
    -amino acids, the activation of the 
    
    
    
    -carboxyl group still requires controlled conditions to maintain enantiopurity.

Strategic Protocol Design

Resin Selection
  • C-Terminal Amides: Use Rink Amide ChemMatrix or Rink Amide ProTide .

    • Logic: PEG-based resins (ChemMatrix/ProTide) swell better in polar solvents and reduce aggregation compared to polystyrene (PS) resins.

  • C-Terminal Acids: Use 2-Chlorotrityl Chloride (2-CTC) resin.

    • Logic: 2-CTC allows for very mild cleavage (1% TFA), preventing acid-catalyzed side reactions, and its steric bulk prevents diketopiperazine formation (a common risk when the first residue is Pro or a

      
      -amino acid).
      
Coupling Reagents: The "Green" vs. "Power" Approach

We recommend two distinct activation strategies.

FeatureStrategy A: DIC / Oxyma Pure (Recommended)Strategy B: HATU / HOAt / DIEA (For Difficult Couplings)
Mechanism Carbodiimide-mediated active ester.Uronium/Aminium salt activation.[1][2][3]
Racemization Lowest risk (Oxyma is superior to HOBt).Low risk if base (DIEA) is controlled.
Efficiency Excellent for standard

-residues.
Highest power; use for sterically hindered junctions.
Safety Safer (Non-explosive).Potential allergen/irritant.
Protocol 1:1:1 ratio (AA:DIC:Oxyma).1:0.95:2 ratio (AA:HATU:DIEA).

Detailed Experimental Protocols

Preparation of Reagents
  • Fmoc-(S)-3-aminopentanoic acid (0.2 M): Dissolve in DMF. If solubility is poor, add 10% NMP or DMSO.

  • Deprotection Cocktail: 20% Piperidine + 0.1 M Oxyma Pure in DMF.

    • Logic: The addition of Oxyma scavenges dibenzofulvene and suppresses aspartimide formation (if Asp is present).

  • Wash Solvent: DMF (High grade, amine-free).

Standard Coupling Cycle (Manual or Automated)

Step 1: Fmoc Deprotection [1][4][5][6][7]

  • Treat resin with Deprotection Cocktail for 3 minutes . Drain.

  • Treat again for 10 minutes . Drain.

  • Optimization: For sequences >10 residues, use 0.1 M DBU + 20% Piperidine to ensure complete removal of the Fmoc group despite aggregation.

Step 2: Washing

  • Wash resin 5x with DMF.[4] Critical: Flow rate must be sufficient to fluidize the bed.

Step 3: Coupling (The Critical Step)

  • Reagents: 3.0 equivalents (eq) Fmoc-(S)-3-aminopentanoic acid.

  • Activation (Choose one):

    • DIC/Oxyma: Add 3.0 eq DIC and 3.0 eq Oxyma Pure.

    • HATU: Add 2.9 eq HATU and 6.0 eq DIEA.

  • Reaction Time:

    • Room Temp: 60–120 minutes.

    • Microwave (Recommended): 75°C for 5 minutes (Power: 25-30W).

  • Double Coupling: MANDATORY for this residue. Repeat Step 3 with fresh reagents.

Step 4: Capping

  • Treat with Acetic Anhydride/DIEA/DMF (10:5:85) for 5 minutes to permanently block unreacted amines.

Step 5: Cleavage

  • Reagent: TFA/TIPS/H2O (95:2.5:2.5).

  • Time: 2-3 hours.

  • Precipitate in cold diethyl ether.

Monitoring & Validation
  • Kaiser Test: Effective for primary amines, but

    
    -amines may give a lighter blue color than 
    
    
    
    -amines.
  • Chloranil Test: Recommended if the accepting amine is secondary (e.g., if coupling to a Proline or N-methylated residue).

  • Micro-Cleavage: The only definitive check. Cleave 2 mg of resin and analyze via LC-MS to confirm coupling efficiency before proceeding.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for incorporating (S)-3-aminopentanoic acid, highlighting the critical "Double Couple" and "Microwave" intervention points.

SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine + 0.1M Oxyma) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision_Agg Is Sequence > 5 Residues or Hydrophobic? Wash1->Decision_Agg Activate_Std Activation A: DIC / Oxyma (Room Temp) Decision_Agg->Activate_Std No (Standard) Activate_MW Activation B: DIC / Oxyma (Microwave 75°C) Decision_Agg->Activate_MW Yes (High Aggregation Risk) Coupling Coupling Reaction Fmoc-(S)-3-aminopentanoic acid Activate_Std->Coupling Activate_MW->Coupling Check Kaiser / Chloranil Test Coupling->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Incomplete) Cap Capping (Ac2O / DIEA) Check->Cap Negative (Complete) Recouple->Cap After 2nd Pass Next Proceed to Next Cycle Cap->Next

Figure 1: Optimized SPPS workflow for


-amino acid incorporation, emphasizing aggregation management.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Kaiser) Steric hindrance or aggregation.1. Switch to HATU/HOAt . 2. Use Microwave (75°C). 3. Use Magic Mixture (DCM/DMF/NMP 1:1:1).
Deletion Sequences (-131 Da) Aggregation during deprotection.Add 0.1 M DBU to the deprotection cocktail.
Poor Solubility of AA Hydrophobic side chain (Ethyl).Dissolve AA in NMP or DMSO before adding to the resin.
Racemization Over-activation (Base excess).Ensure DIEA is < 2.0 eq relative to AA (if using HATU). Switch to DIC/Oxyma (Base-free).

References

  • Seebach, D., & Gardiner, J. (2008).[8] Beta-Peptidic Peptidomimetics. Accounts of Chemical Research.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[9] Chemistry – A European Journal.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Preparation of beta-peptides using (S)-3-aminopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Peptides using (S)-3-Aminopentanoic Acid 

-Peptides.

Executive Summary

This application note details the end-to-end synthesis of


-peptides utilizing (S)-3-aminopentanoic acid hydrochloride  as the core monomer. Unlike standard 

-amino acids, this

-amino acid (an ethyl-side chain analog of

-homoalanine) introduces unique backbone flexibility and steric demands. When polymerized, these residues typically fold into stable 14-helices in organic solvents, offering significant proteolytic stability.

This guide addresses the two critical bottlenecks in working with this reagent:

  • Monomer Conversion: Converting the commercially available hydrochloride salt into a reactive Fmoc-protected building block.

  • Coupling Efficiency: Overcoming the sluggish kinetics of

    
    -amino acid coupling during Solid Phase Peptide Synthesis (SPPS).
    

Scientific Background & Rationale

(S)-3-aminopentanoic acid possesses an amino group at the


-position relative to the carboxylate, separated by two carbon atoms (

). The ethyl side chain at the

position classifies this as a

-amino acid
.
  • Structural Consequence: The additional backbone carbon increases the degrees of freedom. However, in homooligomers, these residues adopt a stable secondary structure known as the 14-helix (defined by 14-membered ring hydrogen bonds between

    
     and 
    
    
    
    ).[1]
  • Synthetic Challenge: The

    
    -amine is less nucleophilic and more sterically hindered than an 
    
    
    
    -amine. Standard HOBt/DIC protocols often result in deletion sequences. This protocol utilizes HATU/HOAt activation to drive quantitative coupling.

Phase I: Monomer Preparation (Fmoc Protection)

The starting material, (S)-3-aminopentanoic acid hydrochloride, is unsuitable for SPPS directly. It must be


-protected with the fluorenylmethoxycarbonyl (Fmoc) group.

Reagents Required:

  • (S)-3-aminopentanoic acid hydrochloride (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: Water / Acetone (1:1 v/v) or Water / Dioxane (1:1 v/v)

Protocol:

  • Dissolution: Dissolve (S)-3-aminopentanoic acid HCl (e.g., 5.0 g) and

    
     (2.5 eq) in water (50 mL). The solution will bubble slightly as the acid is neutralized.
    
  • Addition: Dissolve Fmoc-OSu (1.1 eq) in Acetone (50 mL). Add this dropwise to the aqueous amino acid solution over 20 minutes while stirring.

    • Expert Insight: We use Fmoc-OSu instead of Fmoc-Cl because Fmoc-Cl is too reactive and can lead to the formation of "Fmoc-dipeptides" via mixed anhydride intermediates.

  • Reaction: Stir at room temperature for 12–16 hours. The mixture may become cloudy.[2][3]

  • Workup:

    • Evaporate the acetone under reduced pressure (rotary evaporator).

    • Wash the remaining aqueous solution with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer. 
      
    • Acidify the aqueous layer carefully to pH 2.0 using 1M HCl. The product (Fmoc-(S)-3-aminopentanoic acid) will precipitate as a white solid or oil.

    • Extract the product into Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry the combined Ethyl Acetate layers over

    
    , filter, and concentrate to dryness.
    
  • Validation: Verify purity via LC-MS (Target Mass = MW of amino acid + 222.2 Da).

Phase II: Solid Phase Peptide Synthesis (SPPS)

With the protected Fmoc-(S)-3-aminopentanoic acid in hand, we proceed to oligomerization.

Core Parameters:

  • Resin: Rink Amide MBHA (Loading 0.5 – 0.7 mmol/g). Low loading is preferred to prevent aggregation of the growing hydrophobic helix.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).[4]

Experimental Workflow Diagram

SPPS_Workflow Start Fmoc-Monomer (Prepared in Phase I) Couple Coupling (HATU/DIEA, 2h) Start->Couple 3 eq Resin Rink Amide Resin (Swelling: DMF) Deprotect Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Wash1->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Deprotect Pass (Next Cycle) Check->Wash1 Fail (Repeat Coupling) Cleave Cleavage (TFA/TIS/H2O) Check->Cleave Sequence Complete End Crude Beta-Peptide Cleave->End

Figure 1: Iterative SPPS cycle for


-peptide assembly. Note the critical decision point at the Kaiser Test.
Step-by-Step Protocol
  • Resin Swelling:

    • Place Rink Amide resin in a synthesis vessel.

    • Swell in DMF (Dimethylformamide) for 30 minutes. Drain.

  • Fmoc Deprotection (The Cycle Start):

    • Treat resin with 20% Piperidine in DMF (

      
       min).
      
    • Note:

      
      -peptides are stable to piperidine.
      
    • Wash with DMF (

      
       min) to remove all traces of piperidine.
      
  • Coupling Activation (The Critical Step):

    • Stoichiometry: Use 3 equivalents of Fmoc-(S)-3-aminopentanoic acid relative to resin loading.

    • Cocktail:

      • Amino Acid (3 eq)[1][5][6]

      • HATU (2.9 eq) — Slight deficit prevents capping of resin by HATU.

      • DIEA (6 eq)

      • Dissolve in minimum dry DMF.

    • Reaction: Add activated solution to resin. Shake at room temperature for 2 hours .

    • Causality:

      
      -amino acids have slower reaction kinetics. The standard 45-minute coupling used for 
      
      
      
      -peptides is insufficient here.
  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (Ninhydrin).

    • Result: If beads are colorless, coupling is complete. If blue, repeat Step 3 (Double Coupling).

    • Warning:

      
      -amines can give fainter positive tests than 
      
      
      
      -amines. If in doubt, use the Chloranil test.
  • Capping (Optional but Recommended):

    • If a small amount of unreacted amine remains after double coupling, cap with Acetic Anhydride/Pyridine/DMF (1:2:10) to prevent deletion sequences.

  • Repeat: Repeat Steps 2–5 for the desired sequence length.

Phase III: Cleavage and Purification


-peptides are generally stable to acid hydrolysis, allowing standard TFA cleavage.
  • Cleavage Cocktail: Prepare TFA / TIS /

    
      (95:2.5:2.5 v/v/v).
    
    • TFA: Trifluoroacetic acid (Cleaves resin linker and side chains).

    • TIS: Triisopropylsilane (Scavenger for carbocations).

  • Reaction: Incubate resin in cocktail for 2–3 hours.

  • Precipitation:

    • Filter the resin and collect the filtrate.[7][8]

    • Add the filtrate dropwise into cold Diethyl Ether (

      
      C). The peptide should precipitate.[7]
      
    • Centrifuge (3000 rpm, 10 min) and decant the ether.

  • Purification (HPLC):

    • Dissolve the pellet in Water/Acetonitrile (50:50).

    • Column: C18 Preparative Column.

    • Gradient: 5% to 95% Acetonitrile in Water (with 0.1% TFA) over 45 mins.

    • Note:

      
      -peptides with ethyl side chains are hydrophobic. They will likely elute later in the gradient than equivalent 
      
      
      
      -peptides.

Characterization & Structural Analysis

To confirm the synthesis and the formation of the 14-helix , Circular Dichroism (CD) is the gold standard.

ParameterObservation for 14-Helix (

-peptide)
Solvent Methanol (MeOH) is the best solvent to promote helicity.
Minima Strong negative band at ~214 nm .
Maxima Positive band near 198 nm (often cut off by solvent absorption).
Interpretation If the CD spectrum in water is "flat" but shows these peaks in MeOH, the peptide is folding into a 14-helix in organic media.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield during Monomer Prep Hydrolysis of Fmoc-OSuEnsure Acetone/Water mix is used; do not use pure water. Add Fmoc-OSu slowly.
Incomplete Coupling (Blue Beads) Steric hindrance of

-carbon
Switch to double coupling . Increase temp to

C (microwave assisted).
Peptide Insoluble in Water Hydrophobic ethyl side chainsDissolve in minimal DMSO or TFE before diluting with water.
Mass Spec shows +222 Da Incomplete Fmoc removalIncrease Piperidine deprotection time (

min).

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Foundational work on Beta-peptides).

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. (Review of 14-helix structure).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive."[9] Journal of the American Chemical Society. (Basis for HATU/HOAt superiority).

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis Protocols." (Standard operating procedures for SPPS).

  • Bachem. "Peptide Solubility Guidelines." (Handling hydrophobic peptides).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-aminopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-3-aminopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, improve your yields, and ensure the stereochemical integrity of your final product.

Overview of Synthetic Strategies

(S)-3-aminopentanoic acid is a valuable chiral building block in medicinal chemistry.[1] The synthesis of enantiomerically pure β-amino acids like this one is a significant area of research.[2][3] Common strategies to obtain the desired (S)-enantiomer include:

  • Asymmetric Synthesis: Building the molecule from achiral precursors using chiral catalysts or auxiliaries to control the stereochemistry. Methods like asymmetric hydrogenation, conjugate additions, and Mannich-type reactions are prevalent.[4][5][6]

  • Chiral Resolution: Synthesizing the racemic mixture of 3-aminopentanoic acid and then separating the (S) and (R) enantiomers. This can be achieved through crystallization with a chiral resolving agent or by enzymatic methods.[7][8]

  • Synthesis from a Chiral Pool: Using a readily available enantiopure starting material, such as an α-amino acid, and chemically modifying it through homologation.[5][9]

This guide will focus primarily on troubleshooting the final steps of a common synthetic route: the hydrolysis of an ester precursor, such as ethyl (S)-3-aminopentanoate, followed by salt formation.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My overall yield is critically low. What are the first things I should investigate?

A low yield can be attributed to a variety of factors, often compounding. A systematic check of the fundamentals is the most efficient way to diagnose the problem.[10][11]

Root Cause Analysis:

  • Purity of Starting Materials and Reagents: This is the most common culprit. Impurities in your starting ester, solvents, or reagents (like sodium hydroxide) can introduce side reactions or inhibit the primary reaction.[12]

  • Reaction Conditions: Organic reactions are highly sensitive to their environment. Incorrect temperature, reaction time, or inefficient stirring can drastically reduce yield.[10]

  • Atmospheric Contamination: If any step in your synthesis involves moisture- or air-sensitive reagents (e.g., organometallics in an earlier step), improper inert atmosphere techniques can be a major source of failure.[12]

  • Losses During Workup and Purification: Significant product loss can occur during aqueous extractions, transfers between glassware, and the final crystallization/filtration steps.[13][14]

Troubleshooting Workflow:

G start Low Yield Observed reagents 1. Verify Reagent & Starting Material Purity - Check CoA - Re-purify if necessary - Use fresh, dry solvents start->reagents conditions 2. Optimize Reaction Conditions - Calibrate thermometer - Ensure efficient stirring - Monitor reaction via TLC/LC-MS reagents->conditions Purity Confirmed workup 3. Improve Workup & Isolation - Minimize transfers - Thoroughly rinse glassware - Optimize crystallization solvent/temp conditions->workup Conditions Optimized analysis 4. Analyze Side Products - Isolate and identify byproducts - Adjust conditions to minimize their formation workup->analysis Losses Minimized success Yield Improved analysis->success

Q2: I am hydrolyzing ethyl (S)-3-aminopentanoate to the free acid. How can I optimize this step for maximum yield?

The hydrolysis of the ester (saponification) is a critical step. Both acidic and basic conditions can be used, but basic hydrolysis is generally preferred because the reaction is irreversible, driving it to completion.[15][16]

Comparison of Hydrolysis Conditions:

ConditionReagentsSolvent SystemTemp.ProsCons & Troubleshooting
Basic (Saponification) NaOH, KOH, or LiOHH₂O/MeOH, H₂O/THFRT to RefluxIrreversible, high conversion.[15]Risk of Racemization: Prolonged heating or strong base can cause epimerization at the chiral center. Monitor by TLC and quench as soon as the starting material is consumed. Incomplete Hydrolysis: If the ester is not fully soluble, use a co-solvent like THF or MeOH to create a monophasic solution.[17]
Acidic Hydrolysis Dilute HCl or H₂SO₄Excess H₂ORefluxMilder conditions for some substrates.Reversible Reaction: Requires a large excess of water to drive the equilibrium towards the products.[15][16] Longer Reaction Times: Typically much slower than saponification.

Recommended Protocol for Saponification: A detailed protocol for this step is provided in the "Experimental Protocols" section below. The key is to use a moderate temperature and monitor the reaction closely (e.g., by TLC) to avoid prolonged exposure to basic conditions that could compromise stereochemical purity.

Q3: My final product has low enantiomeric excess (e.e.). What causes this racemization and how can I prevent it?

Maintaining stereochemical integrity is paramount. A low e.e. indicates that racemization is occurring at some point in your synthesis.

Potential Causes of Racemization:

  • Harsh Hydrolysis Conditions: The alpha-proton to the carboxyl group can be abstracted under strongly basic conditions, especially with prolonged heating, leading to racemization.

  • Impure Starting Material: The enantiomeric purity of your starting material, ethyl (S)-3-aminopentanoate, may be lower than specified. It is crucial to verify the e.e. of the starting material using a suitable analytical method.

  • Side Reactions: Certain side reactions can lead to the formation of the racemic product.[18]

Solutions and Best Practices:

  • Milder Hydrolysis: Use lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is often gentler and can lead to cleaner reactions than NaOH or KOH.

  • Reaction Monitoring: Do not leave the reaction running for an arbitrary amount of time (e.g., overnight).[19] Monitor the disappearance of the starting ester by TLC. Once it is consumed, immediately proceed with the workup.

  • Verify Starting Material Purity: Before starting the synthesis, confirm the e.e. of your ethyl (S)-3-aminopentanoate using chiral HPLC or GC.

  • Analytical Verification: Use chiral HPLC to analyze both your crude and purified product to track enantiomeric purity throughout the process.[20]

Q4: I seem to lose a lot of product during the final workup and precipitation of the hydrochloride salt. How can I minimize these losses?

This is a common issue related to the physical properties of amino acids. 3-aminopentanoic acid is an amphoteric, highly polar molecule, which can make extraction and isolation tricky.

Tips for an Efficient Workup:

  • Acidification: After saponification, the product exists as the sodium salt in the aqueous layer. You must carefully acidify this solution (e.g., with 1N HCl) to a pH of ~6-7 to protonate the carboxylate. At its isoelectric point, the amino acid has minimum water solubility, but it can still be quite soluble. Do not over-acidify into the pH 1-2 range until you are ready for the final salt formation.

  • Extraction with Organic Solvents: The free amino acid has low solubility in many common organic solvents like ethyl acetate or DCM. To extract it from the aqueous layer after neutralization, you may need to use a more polar solvent like n-butanol or perform continuous liquid-liquid extraction. Alternatively, evaporating the aqueous solution to dryness (if no inorganic salts are present) and triturating the residue is an option.

  • Salt Formation and Precipitation:

    • Once the free amino acid is isolated and thoroughly dried, dissolve it in a suitable anhydrous solvent (e.g., methanol, isopropanol).

    • Add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or 2-propanol) dropwise with vigorous stirring.

    • The hydrochloride salt is typically much less soluble than the free amino acid and will precipitate. Cooling the mixture in an ice bath can improve the precipitation yield.[21]

    • Ensure all glassware used for transfers is rinsed with the mother liquor to recover any adhered product.[13]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting (S)-3-aminopentanoic acid to its hydrochloride salt? The hydrochloride salt form offers several advantages over the free amino acid (zwitterion). It is generally more crystalline, making it easier to purify by recrystallization. It is also often more stable for long-term storage and less hygroscopic.

Q2: How can I confirm the identity and purity of my final product? A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for solvent or organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).[20][22] This is the most critical analysis for this specific compound.

  • Melting Point: To compare with literature values for the pure compound.

Q3: What are some key safety precautions for this synthesis? Standard laboratory safety practices should always be followed. Specific hazards include:

  • Corrosives: Handle strong acids (HCl) and bases (NaOH, KOH) with appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a fume hood.

  • Solvents: Organic solvents are flammable and can be toxic. Handle them in a well-ventilated area.

  • Pressurization: Be cautious when quenching reactions, as gas evolution can cause pressure buildup.[23]

Experimental Protocols

Protocol 1: Optimized Saponification of Ethyl (S)-3-aminopentanoate
  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethyl (S)-3-aminopentanoate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Reagent Addition: Add sodium hydroxide (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (or gently heat to 40°C if the reaction is slow).

  • Monitoring: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Workup (Quench): Once complete, cool the reaction mixture in an ice bath.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification & Extraction: Add water to the residue and wash with diethyl ether to remove any unreacted ester or neutral impurities. Carefully acidify the aqueous layer to pH ~6.5 with 1N HCl. Extract the free amino acid with n-butanol (3x).

  • Drying & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-3-aminopentanoic acid.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude, dry (S)-3-aminopentanoic acid from the previous step in a minimal amount of anhydrous 2-propanol.

  • Precipitation: While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should form.

  • Crystallization: Continue adding the HCl solution until no further precipitation is observed. Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove residual solvent and impurities.

  • Drying: Dry the product, (S)-3-aminopentanoic acid hydrochloride, under high vacuum to a constant weight.

References

Sources

Optimizing pH conditions for (S)-3-aminopentanoic acid hydrochloride extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-3-Aminopentanoic Acid Extraction Senior Application Scientist Desk

Introduction: The "Zwitterion Trap"

Welcome. If you are reading this, you are likely facing low recovery yields or difficulty crystallizing the hydrochloride salt of (S)-3-aminopentanoic acid (also known as (S)-


-homoalanine).[1]

The core challenge with this molecule is its identity as a


-amino acid .[1] Unlike standard 

-amino acids, the extra carbon spacer shifts the pKa values, creating a distinct "solubility window" that often defies standard extraction protocols.

This guide moves beyond generic advice to target the specific physicochemical behavior of 3-aminopentanoic acid.

Module 1: The pH Landscape (Theory & Causality)

To optimize extraction, you must visualize the molecule's charge state. You cannot extract a charged species into standard organic solvents (DCM, EtOAc) effectively.[1]

The


-Amino Acid Shift: 
  • 
    -Amino Acids:  pKa1 (
    
    
    
    2.2), pKa2 (
    
    
    9.6).[1]
  • 
    -Amino Acids (Your Molecule):  The carboxyl group is less acidic due to increased distance from the ammonium group.
    
    • pKa1 (-COOH):

      
       3.6 – 4.0[1]
      
    • pKa2 (-NH3+):

      
       10.2[1]
      
    • Isoelectric Point (pI):

      
       6.9 – 7.1
      

The Implication: At pH 7.0, the molecule is almost 100% zwitterionic (


). It acts like a salt, preferring water over organic solvents.[1] To extract it, you must disrupt this equilibrium.[1]
Visualizing Species Distribution

pH_Species cluster_extraction Extraction Windows Acid pH < 2.0 Cationic Form (Soluble in Water) Iso pH ~ 7.0 (pI) Zwitterion (Net Charge 0, but highly polar) (Hardest to Extract) Acid->Iso Add Base (Deprotonation of COOH) Target1 Reactive Extraction (Carrier Required) Acid->Target1 Best for D2EHPA Base pH > 11.0 Anionic Form (Soluble in Water) Iso->Base Add Base (Deprotonation of NH3+) Target2 n-Butanol Extraction (At pI only) Iso->Target2 Best for Solvent Only

Figure 1: Species distribution of (S)-3-aminopentanoic acid across the pH scale. Note the wide Zwitterion window typical of


-amino acids.[1]

Module 2: Troubleshooting Protocols

Scenario A: "I am using DCM or Ethyl Acetate and getting <5% yield."

Diagnosis: You are trying to extract a polar zwitterion into a non-polar solvent.[1] It will not work, regardless of pH.[1] Solution: Switch to n-Butanol or use Reactive Extraction .[1]

Protocol 1: The n-Butanol Optimization (Standard Lab Scale) Use this if you want to isolate the crude solid before making the HCl salt.

  • Adjust Aqueous pH: Bring the aqueous solution exactly to the pI (

    
     pH 6.9 - 7.0) using dilute NaOH or HCl.[1] Do not overshoot.
    
  • Saturation: Saturate the aqueous phase with NaCl (Salting out). This is critical to push the organic zwitterion out of the water.

  • Solvent: Use n-Butanol .[1]

    • Why: n-Butanol can solubilize zwitterions due to its high polarity and ability to hydrogen bond.[1]

  • Extraction: Perform 3x extractions.

  • Evaporation: Evaporate n-Butanol (requires high vacuum/heat).

  • HCl Conversion: Dissolve residue in minimal dry Ethanol/Methanol and add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or HCl in Dioxane.[1] Precipitate with Diethyl Ether.

Scenario B: "I need high purity/scale-up, or n-Butanol is too difficult to remove."

Diagnosis: You need a Reactive Extraction .[1] This uses a carrier molecule to bind the amino acid and pull it into a non-polar solvent (like Kerosene or Hexane). Solution: Use D2EHPA (Di-(2-ethylhexyl)phosphoric acid) .[1][2][3][4]

Protocol 2: Reactive Extraction (High Efficiency) Mechanism: D2EHPA acts as a liquid cation exchanger.[1] It grabs the positively charged amine.

  • Adjust Aqueous pH: Lower pH to 3.0 - 3.5 .

    • Why: You need the amino acid to be cationic (

      
      ) but you don't want the pH so low that the carrier (D2EHPA) cannot exchange its proton.
      
  • Prepare Organic Phase: 10-20% (v/v) D2EHPA in Kerosene or n-Octane.

  • Extraction: Mix phases vigorously. The D2EHPA-AminoAcid complex moves to the organic phase.[1][5]

  • Stripping (Recovery): Back-extract the organic phase with 6M HCl .

    • Why: The high concentration of protons (

      
      ) displaces the amino acid from the carrier. The amino acid moves back into the aqueous acid phase as the Hydrochloride salt.
      
  • Final Isolation: Evaporate the aqueous HCl strip solution to obtain (S)-3-aminopentanoic acid hydrochloride directly.

Module 3: Troubleshooting the HCl Salt Formation

Issue: "I have the oil, but it won't crystallize into a white solid." Cause: (S)-3-aminopentanoic acid HCl is extremely hygroscopic.[1] Even 1% water content can prevent crystallization.[1]

The Azeotropic Drying Fix:

  • Dissolve your crude oil/gum in Toluene or Cyclohexane .[1]

  • Rotovap to dryness.[1] Repeat 2x.

    • Why: This forms an azeotrope that carries trace water out.[1]

  • Crystallization Solvent System:

    • Dissolve in minimal hot Isopropanol (IPA) .

    • Add Ethyl Acetate or Diethyl Ether dropwise until cloudy.[1]

    • Cool slowly to 4°C.

FAQ: Quick-Fire Troubleshooting

Q: Why is my pI calculation different from standard tables? A: Most tables list


-amino acids.[1] You are working with a 

-amino acid.[1][6][7][8] The extra carbon atom increases the basicity of the amine and decreases the acidity of the carboxylic acid, widening the zwitterionic range.

Q: Can I use D2EHPA without Kerosene? A: No. D2EHPA is viscous and needs a diluent (Kerosene, Hexane, or Isododecane) to facilitate phase separation.[1]

Q: I formed an emulsion during extraction. How do I break it? A: Beta-amino acids can act as weak surfactants.[1]

  • Filter the emulsion through a pad of Celite.

  • Add more NaCl to the aqueous phase.[1]

  • If using n-Butanol, add a small amount of Methanol to the organic phase to reduce surface tension.[1]

Q: How do I verify I have the HCl salt and not the zwitterion? A: Check the melting point and solubility.

  • HCl Salt: Soluble in Ethanol, very soluble in water.[1] Lower melting point than zwitterion.[1]

  • Zwitterion: Insoluble in Ethanol, soluble in water.[1] Very high melting point (decomposition).[1]

  • Silver Nitrate Test: Dissolve a small amount in water and add

    
    .[1] A white precipitate (
    
    
    
    ) confirms the presence of chloride counter-ions.

Summary Data Table: Solvent Selection Guide

MethodOptimal Aqueous pHSolvent SystemEfficiencyBest For...
Standard 6.9 - 7.1 (pI)n-ButanolModerate (60-80%)Small scale, quick isolation.[1]
Reactive 3.0 - 3.5D2EHPA in KeroseneHigh (>90%)Scale-up, difficult separations.[1]
Ion Exchange 7.0

Acid Elution
Dowex 50W (Resin)High (>95%)High purity requirements.[1]
Direct Acid < 1.0Water (Evaporation)N/ASimple salt formation (energy intensive).[1]

References

  • Cascaval, D., et al. (2001).[1][2][3] "Selective separation of amino acids by reactive extraction."[1][2][3][4] Biochemical Engineering Journal, 7(2), 171-176.[1][3]

  • Needham, T. E. (1970).[1][9] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations.

  • Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids (and How To Calculate Them)."

  • PubChem. (2025).[1][7][10] "(S)-3-Aminopentanoic acid Compound Summary." National Library of Medicine.[1]

  • UCL Discovery. (2015).[1] "Intensified solvent extraction of L-tryptophan in small channels using D2EHPA."

Sources

Technical Support Center: Strategies for Preventing Aggregation in β-Peptides Containing (S)-3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with β-peptides, with a special focus on sequences incorporating (S)-3-aminopentanoic acid. The unique structural constraints of β-amino acids can lead to peptides with remarkable proteolytic resistance and novel secondary structures. However, these same properties, particularly when combined with hydrophobic residues, can present significant challenges related to peptide aggregation.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to not only solve current aggregation issues but also to proactively design more robust experimental plans.

Frequently Asked Questions (FAQs)
Q1: What is β-peptide aggregation and why is it a concern?

A: β-peptide aggregation is a process where individual peptide chains self-associate to form larger, often insoluble, assemblies. This process typically begins with soluble monomers misfolding and associating into small oligomers, which can then act as nuclei for the rapid formation of larger aggregates and, in some cases, highly structured amyloid-like fibrils.[1][2][3] Aggregation is a major concern because it can lead to:

  • Loss of Active Material: Precipitated peptide is removed from the solution, reducing the effective concentration for your assay.

  • Inaccurate Quantification: Soluble oligomers and insoluble aggregates can interfere with concentration measurements.

  • Altered Biological Activity: The aggregated form may have a different, or even toxic, biological effect compared to the monomeric peptide.[4][5]

  • Poor Reproducibility: The kinetics of aggregation can be highly sensitive to minor variations in experimental conditions, leading to inconsistent results.

Q2: How does incorporating (S)-3-aminopentanoic acid specifically influence aggregation?

A: (S)-3-aminopentanoic acid is a β-amino acid. Peptides built from these units (β-peptides) adopt different secondary structures (e.g., 14-helices) compared to the α-helices and β-sheets of natural peptides.[6] The extended backbone of β-amino acids can facilitate strong inter-chain hydrogen bonding. When combined with hydrophobic side chains or sequence patterns, this can create a high propensity for the peptide to form stable, sheet-like structures that drive aggregation, similar to the mechanisms seen in amyloid-forming α-peptides.[7][8]

Q3: What are the first signs of peptide aggregation in my experiment?

A: The most obvious sign is visible precipitation or turbidity in your solution. However, aggregation often begins with the formation of soluble oligomers that are not visible to the naked eye. Early warning signs include:

  • A gradual decrease in the concentration of the peptide in solution over time, as measured by HPLC or UV-Vis spectroscopy.

  • Inconsistent results in bioassays.

  • Broadening or shifting of peaks during chromatographic analysis.

  • An increase in light scattering, which can be measured using Dynamic Light Scattering (DLS).[3][9]

Troubleshooting Guides

This section addresses specific experimental problems with a focus on logical diagnosis and step-by-step solutions.

Scenario 1: My peptide won't dissolve or precipitates immediately upon adding aqueous buffer.

This is a common issue for hydrophobic β-peptides and indicates that the peptide's solubility limit has been exceeded. The driving force here is the unfavorable interaction between hydrophobic regions of the peptide and the aqueous environment.

Start Peptide Insoluble in Aqueous Buffer Solvent Step 1: Use Organic Co-Solvent Start->Solvent Initial Attempt pH Step 2: Adjust pH Solvent->pH If precipitation occurs upon buffer addition Success Peptide Solubilized Solvent->Success If successful Additives Step 3: Introduce Solubilizing Additives pH->Additives If still insoluble or aggregation persists pH->Success If successful Additives->Success If successful Failure Consult Advanced Strategies (e.g., SPPS) Additives->Failure If problem remains

Caption: Troubleshooting flow for peptide solubilization.

  • Start with an Organic Co-Solvent: Do not add water or buffer directly to the lyophilized peptide powder.

    • Why: Hydrophobic peptides often require an organic "scaffold" to break up the aggregated state of the powder.[10] Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile disrupt the hydrophobic interactions and hydrogen bonds holding the aggregates together.[11]

    • Action: Add a minimal amount of 100% DMSO (or another suitable organic solvent) to the lyophilized peptide to create a concentrated stock solution.[12] Ensure the peptide is fully dissolved before proceeding.

  • Slowly Add the Aqueous Buffer: Once the peptide is dissolved in the organic solvent, add your desired aqueous buffer drop-wise while vortexing.

    • Why: This gradual dilution prevents "solvent shock," where the abrupt change in solvent polarity causes the peptide to crash out of solution.

    • Action: If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that particular co-solvent/buffer mixture. You may need to either increase the final percentage of the organic co-solvent or lower the final peptide concentration.

  • Adjust the pH: The net charge of a peptide dramatically influences its solubility.

    • Why: At its isoelectric point (pI), a peptide has a net neutral charge, minimizing electrostatic repulsion between chains and often leading to aggregation.[13] Moving the pH away from the pI increases the net charge, enhancing solubility. The effect of pH on aggregation can be significant.[14][15][16][17][18]

    • Action: For peptides with a net positive charge (basic peptides), using a slightly acidic buffer (e.g., pH 4-6) can help. For peptides with a net negative charge (acidic peptides), a slightly basic buffer (e.g., pH 8-9) is often beneficial.[12] Be cautious with extreme pH values, as they can cause chemical degradation.

Scenario 2: My peptide dissolves initially but shows signs of aggregation over hours or days.

This indicates a kinetically-driven aggregation process where soluble monomers slowly convert into insoluble aggregates. The goal is to stabilize the native, monomeric state.

cluster_0 Intervention Strategies Monomer Soluble Monomers (Native State) Oligomer Soluble Oligomers (Aggregation Nuclei) Monomer->Oligomer Nucleation (Rate-Limiting) Fibril Insoluble Aggregates / Fibrils Oligomer->Fibril Elongation (Rapid) Solvents Organic Solvents (DMSO, HFIP) Solvents->Monomer Stabilize Additives Additives (Arginine, Sugars) Additives->Oligomer Inhibit Surfactants Surfactants (Tween, Polysorbates) Surfactants->Monomer Shield Hydrophobic Patches

Caption: Aggregation pathway and points of therapeutic intervention.

  • Incorporate Stabilizing Additives: Various excipients can be added to your buffer to inhibit aggregation.[13][19]

    • Why: These molecules work by altering the solution environment or by directly interacting with the peptide to disfavor the aggregated state.

    • Action: See the table below for common additives and their mechanisms. Arginine is particularly effective as it can suppress aggregation by interacting with both charged and hydrophobic regions of the peptide.[12][20]

  • Use Low Concentrations of Surfactants: Non-ionic or zwitterionic surfactants can be highly effective.

    • Why: Surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can coat hydrophobic patches on the peptide's surface. This shielding prevents the intermolecular hydrophobic interactions that are a primary driver of aggregation.[12][19]

    • Action: Add surfactants at low concentrations (typically 0.01% - 0.1%) to your final buffer.[12]

  • Optimize Storage Conditions:

    • Why: Temperature and agitation can provide the energy needed to overcome the kinetic barrier to aggregation.

    • Action: Store peptide solutions at 4°C or, for long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Minimize agitation during handling.

Additive/ExcipientRecommended Starting Conc.Mechanism of Action
L-Arginine 50-150 mMSuppresses aggregation by binding to charged and hydrophobic regions, increasing solubility.[12][13]
Sugars (Sucrose, Trehalose) 5-10% (w/v)Act as stabilizers by being preferentially excluded from the peptide surface, favoring a more compact, soluble state.[12][20]
Polyols (Glycerol) 10-20% (v/v)Similar to sugars, they increase the stability of the native peptide conformation.[12][13]
Surfactants (Polysorbate 20/80) 0.01-0.1% (v/v)Coat hydrophobic surfaces to prevent self-association and surface-induced aggregation.[12]
Scenario 3: I'm experiencing poor yield and difficult purifications during Solid-Phase Peptide Synthesis (SPPS).

Aggregation is not just a problem in solution; it can also occur while the peptide is still attached to the resin during SPPS. This leads to incomplete coupling and deprotection steps.

  • Incorporate Backbone Protection or Disrupting Elements:

    • Why: Certain chemical modifications can temporarily disrupt the inter-chain hydrogen bonding that causes on-resin aggregation.[21]

    • Action: For every 6-8 residues in a known difficult sequence, consider incorporating a pseudoproline dipeptide or a Dmb-protected amino acid.[21][22] These are incorporated like standard dipeptides and the native sequence is regenerated during the final TFA cleavage.[22]

  • Use Chaotropic Salts:

    • Why: Chaotropic salts disrupt the structure of water and can interfere with the hydrophobic interactions driving aggregation.[12]

    • Action: Wash the resin with a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF before the coupling step to break up aggregated chains.[22]

  • Optimize Synthesis Solvents:

    • Why: The choice of solvent can significantly impact peptide chain solvation and aggregation. While DMF is standard, more polar or "disrupting" solvents can be beneficial.[23][24]

    • Action: Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent, or solvent mixtures like DCM/DMF/NMP (1:1:1), which can improve solvation of the growing peptide chain.[22]

Key Experimental Protocols
Protocol 1: Systematic Solubilization of a Novel β-Peptide
  • Initial Characterization: Calculate the peptide's theoretical pI and net charge at pH 7. Estimate its overall hydrophobicity based on the amino acid sequence.

  • Solvent Screening (Microscale): Use a small amount of lyophilized peptide (~0.1 mg) for initial tests. a. Attempt to dissolve in 10 µL of 100% DMSO. If it dissolves, proceed. If not, try DMF or a mixture of HFIP/water.

  • Buffer Titration: a. Once dissolved in an organic solvent, prepare a series of aqueous buffers (e.g., phosphate, acetate) at different pH values (e.g., 5.0, 7.4, 9.0). b. Slowly add 90 µL of the first buffer to the 10 µL peptide stock solution while vortexing. c. Visually inspect for precipitation. If it remains clear, measure the concentration via Nanodrop or HPLC to confirm solubility. d. Repeat for each buffer pH to find the optimal condition.

  • Excipient Screening: If aggregation occurs over time at the optimal pH, prepare stock solutions of additives (e.g., 1 M Arginine, 1% Polysorbate 20). a. Add the excipient to your peptide solution to achieve the desired final concentration (e.g., 100 mM Arginine). b. Monitor the solution over 24-48 hours for signs of aggregation compared to a control without the additive.

Protocol 2: Monitoring Aggregation Kinetics with Thioflavin T (ThT) Assay

This assay is a standard method for detecting the formation of amyloid-like fibrils, which are rich in β-sheet structures.[9][25]

  • Reagent Preparation: a. Peptide Stock: Prepare a concentrated stock solution of your β-peptide in an appropriate solvent (e.g., 100% DMSO) as determined by the solubilization protocol. b. ThT Stock: Prepare a 2.5 mM ThT stock solution in water. Store in the dark at 4°C. c. Assay Buffer: Prepare your final experimental buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4).

  • Assay Setup: a. In a 96-well black, clear-bottom plate, prepare your experimental conditions. For each well, add assay buffer and any test compounds (inhibitors). b. Add ThT from the stock solution to each well for a final concentration of 20 µM. c. Initiate the aggregation by adding the peptide stock solution to a final concentration of 1-50 µM. The final DMSO concentration should be kept low and consistent across all wells (e.g., <5%).

  • Data Acquisition: a. Place the plate in a plate reader capable of fluorescence measurements. b. Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[9] c. Record fluorescence readings every 5-15 minutes for several hours to days, with intermittent shaking between readings.

  • Data Analysis: a. Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation.[7] b. The "lag time" corresponds to the nucleation phase, while the steep slope of the curve represents the elongation phase. Anti-aggregation compounds will typically increase the lag time or decrease the final fluorescence signal.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Aggregation in Peptides. Benchchem.
  • Shea, J. E., & Wei, G. (2007). Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide. ResearchGate.
  • Shen, C. L., & Murphy, R. M. (1995). Solvent effects on self-assembly of beta-amyloid peptide. PMC - PubMed Central.
  • Gibson, T. J., & Murphy, R. M. (2006). Predicting solvent and aggregation effects of peptides using group contribution calculations. ACS Publications.
  • Okumura, H. (2021). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. MDPI.
  • Wang, J., et al. (2015). Electrochemical Methods for Detecting β-Amyloid Peptides and Monitoring Their Aggregation. MDPI.
  • Kumar, S., et al. (2011). Phosphorylation of amyloid beta (Aβ) peptides – A trigger for formation of toxic aggregates in Alzheimer's disease. Aging-US.
  • Trevino, S. R., et al. (2007). Rational Design of Solution Additives for the Prevention of Protein Aggregation. PMC - NIH.
  • Bitan, G., et al. (2001). Solvent and mutation effects on the nucleation of amyloid β-protein folding. PNAS.
  • Unchained Labs. (2026). How to Prevent Protein Aggregation: Insights and Strategies. Unchained Labs Blog.
  • Nag, S., et al. (2020). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. PubMed.
  • Bitan, G., et al. (2001). Solvent and mutation effects on the nucleation of amyloid beta-protein folding. PNAS.
  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Sigma-Aldrich.
  • Zapadka, K. L., et al. (2017). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate.
  • Rahman, A., et al. (2023). Amyloid-beta aggregation implicates multiple pathways in Alzheimer's disease: Understanding the mechanisms. Frontiers.
  • Zhang, M., et al. (2024). Aggregation Mechanisms and Molecular Structures of Amyloid-β in Alzheimer's Disease. Wiley Online Library.
  • Seeliger, J., et al. (2012). Facile Methodology for Monitoring Amyloid-β Fibrillization. PMC - NIH.
  • Picone, D., et al. (2009). pH Effects on the Conformational Preferences of Amyloid β‐Peptide (1–40) in HFIP Aqueous Solution by NMR Spectroscopy. ResearchGate.
  • Wang, Z., et al. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. ACS Publications.
  • Oreate AI. (2026). The Impact of pH on Peptide Behavior: A Closer Look. Oreate AI Blog.
  • Mondal, B., et al. (2023). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au.
  • Sperling, D., et al. (2018). Real-Time Monitoring of the Aggregation of Alzheimer's Amyloid-β by 1H Magic Angle Spinning NMR Spectroscopy. PMC.
  • Hello Bio. (n.d.). Amyloid Beta Aggregation Protocol for Aβ Peptides. Hello Bio.
  • Enciso, M., et al. (2016). Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS.
  • Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. PubMed.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Dunne, J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
  • Sarma, B. K., & G, S. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
  • de Figueiredo, N. V., & Lipshutz, B. H. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik.
  • Baldauf, C., et al. (2004). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design: A Theoretical Study. ResearchGate.
  • Arenas, B. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Biotage.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid. PubChem.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.

Sources

Alternative salt forms for (S)-3-aminopentanoic acid to improve stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid-State Optimization of (S)-3-Aminopentanoic Acid

Case ID: #STAB-3APA-001 Subject: Alternative Salt Forms & Crystallization Protocols for Stability Improvement Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Welcome to the Technical Support Center

Hello. You are likely accessing this guide because the standard hydrochloride (HCl) salt of (S)-3-aminopentanoic acid is presenting significant handling challenges—specifically deliquescence (absorbing moisture until it dissolves) or oiling out during crystallization.[1]

As a


-amino acid, (S)-3-aminopentanoic acid is inherently zwitterionic.[1] While zwitterions are stable, their isolation often requires salt formation to improve solubility in organic solvents or to fix the protonation state for subsequent coupling reactions. However, the small, polar nature of this molecule makes its salts prone to high lattice energies that are easily disrupted by water (hygroscopicity).

This guide provides a structured approach to selecting and synthesizing stable salt forms, moving beyond the default HCl option.

Module 1: Diagnostic & Salt Selection Strategy

The Core Problem: The hydrochloride salt of short-chain amino acids often possesses a "critical relative humidity" (CRH) below ambient levels (often <40% RH).[1] This leads to rapid moisture uptake.[1] To improve stability, we must select a counterion that increases the hydrophobicity of the lattice or improves packing efficiency.

Selection Logic (The


pKa Rule): 
For a stable salt, the 

pKa (pKa

- pKa

) should ideally be

.[1]
  • (S)-3-aminopentanoic acid pKa (amine): ~10.2[1]

  • Target Counterions: Strong acids (pKa < 1) are required to fully protonate the amine and suppress the zwitterionic equilibrium.[1]

Recommended Counterion Screen
TierCounterionAcid SourceRationale for (S)-3-APAExpected Outcome
1 (Standard) Chloride HCl (4M in Dioxane)Default choice.[1] High solubility, but high risk of hygroscopicity.Baseline. Likely deliquescent.
2 (Stability) Tosylate

-Toluenesulfonic acid
Large hydrophobic aromatic ring disrupts water binding networks.[1]High Stability. Non-hygroscopic crystalline solid.[1]
3 (Alternative) Mesylate Methanesulfonic acidStrong acid, often forms higher melting point lattices than HCl.[1]Moderate Stability. Good compromise if Tosylate is too insoluble.
4 (Special) Hemisulfate

Multivalent.[1] Can bridge two molecules, potentially increasing lattice energy.[1]Variable. Risk of hydrate formation.[1][2]

Technical Note: We strongly recommend prioritizing the Tosylate (TosOH) salt.[1] The bulky tolyl group provides a "hydrophobic shield" around the polar amino-acid core, significantly reducing hygroscopicity compared to the chloride anion [1].[1]

Module 2: Experimental Protocols

Safety Warning: Handle all sulfonic acids with care. Work in a fume hood.

Protocol A: Synthesis of (S)-3-Aminopentanoic Acid Tosylate

Target: A non-hygroscopic, free-flowing powder.[1]

Reagents:

  • (S)-3-aminopentanoic acid (zwitterion)[1]

  • 
    -Toluenesulfonic acid monohydrate (TosOH 
    
    
    
    H
    
    
    O)[1]
  • Solvents: Methanol (solvent), Methyl tert-butyl ether (MTBE) or Ethyl Acetate (anti-solvent).[1]

Step-by-Step Workflow:

  • Stoichiometric Dissolution:

    • Dissolve 1.0 equivalent of (S)-3-aminopentanoic acid in the minimum amount of Methanol (approx. 5-7 mL/g) at 40°C.

    • In a separate flask, dissolve 1.05 equivalents of TosOH

      
       H
      
      
      
      O in minimal Methanol.
    • Why 1.05 eq? A slight excess ensures full protonation of the amine, preventing zwitterion co-crystallization.

  • Mixing & Seeding:

    • Add the acid solution to the amine solution slowly with stirring.[1]

    • Stir for 15 minutes at 40°C.

    • Crucial Step: If available, add a seed crystal of the target salt.[1] If not, scratch the glass wall to induce nucleation.

  • Anti-Solvent Addition (The Cloud Point Method):

    • Slowly add MTBE dropwise.[1]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Do not over-add. Over-addition causes rapid precipitation of amorphous oil (oiling out).[1]

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (turn off the heat plate but leave the flask on the block).

    • Once at RT, move to 4°C (fridge) for 12 hours.

  • Isolation:

    • Filter the white crystals under vacuum / inert gas (Nitrogen).[1]

    • Wash the cake with cold MTBE.[1]

    • Dry in a vacuum oven at 40°C for 24 hours.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction mixture separated into a sticky oil instead of crystals."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated salt is lower than the process temperature, or supersaturation is too high.

The Fix (Temperature Cycling): Do not discard the oil. Follow this loop:

OilingOutFix Start Oiled Out Mixture Heat 1. Re-heat to dissolve oil (Clear Solution) Start->Heat Solvent 2. Add small amount of Polar Solvent (MeOH) Heat->Solvent Reduce Supersaturation Seed 3. Cool to Cloud Point & Add Seed Crystals Solvent->Seed Cool 4. Slow Cool (1°C/min) Seed->Cool Check Crystals or Oil? Cool->Check Check->Heat Oil (Repeat with more solvent) Success Filter & Isolate Check->Success Crystals

Figure 1: Troubleshooting loop for oiling out phenomena during salt crystallization.

Issue 2: "The HCl salt turns to liquid on the balance."

Diagnosis: Deliquescence. The Critical Relative Humidity (CRH) of the HCl salt is likely < 40%.[1] Immediate Workaround:

  • Lyophilization: Instead of crystallizing, dissolve the amino acid in dilute HCl and freeze-dry. This creates an amorphous solid.[1] Warning: Amorphous solids are less chemically stable long-term but easier to handle initially.[1]

  • Switch to Tosylate: As described in Module 2.

  • Storage: Store in a desiccator with

    
     or silica gel.
    
Issue 3: "How do I verify I made the salt and not just the zwitterion?"

Validation Protocol: You cannot rely solely on melting point.

  • H-NMR: Check the shift of the

    
    -proton (next to the amine).[1] Protonation causes a downfield shift (higher ppm) compared to the zwitterion.[1]
    
  • Stoichiometry Check: Integration of the Tosylate aromatic protons (4H) vs. the amino acid alkyl chain must show a 1:1 ratio.[1]

  • XRPD (X-Ray Powder Diffraction): The ultimate proof.[1] The salt will have a distinct diffraction pattern different from the starting material and the acid.[1]

Summary of Physical Properties (projected)

PropertyHCl SaltTosylate SaltMesylate Salt
Hygroscopicity High (Deliquescent)Low (Stable)Moderate
Melting Point Broad / LowSharp / High (>150°C)Moderate
Solubility (Water) Very HighLow/ModerateHigh
Solubility (DCM) InsolubleSoluble (Often)Moderate

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2002).[1][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][5] [1]

    • Authoritative source for the "Hydrophobic Shield" concept of Tosylate salts.[1]

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals and Salts.

    • Defines the regulatory requirements for valid
  • PubChem Compound Summary. (2024). (S)-3-Aminopentanoic acid.[1][6][7][8][9] National Center for Biotechnology Information.[1] [1]

    • Source for fundamental physicochemical data (MW, pKa estim
  • Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Causes and Solutions.

    • Source for the temperature cycling protocol to resolve oiling out.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-3-Aminopentanoic acid, a chiral non-proteinogenic β-amino acid, and its hydrochloride salt are of growing interest in pharmaceutical and metabolic research.[1][2][3] As with many small chiral molecules, detailed structural characterization is paramount for understanding its biological activity and for robust quality control in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the sensitive and specific analysis of such compounds.[4][5]

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of (S)-3-aminopentanoic acid. It is designed for researchers, scientists, and drug development professionals who seek to understand, predict, and interpret the mass spectral data of this and similar β-amino acids. We will explore the characteristic fragmentation pathways that differentiate β-amino acids from their α-isomers and discuss complementary analytical strategies for comprehensive characterization.

Fundamentals of ESI-MS/MS for Amino Acid Analysis

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of polar molecules, such as amino acids, from solution into the gas phase as intact, charged ions, typically protonated molecules ([M+H]⁺) in positive ion mode.[6] This gentle process minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[7]

Tandem mass spectrometry (MS/MS) adds a layer of structural elucidation by isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID).[8] The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule.[7] For amino acids, common fragmentation pathways include neutral losses of water (H₂O), ammonia (NH₃), and a combination of water and carbon monoxide (H₂O + CO).[9][10]

Predicted Fragmentation Pattern of (S)-3-Aminopentanoic Acid Hydrochloride

(S)-3-Aminopentanoic acid has a molecular formula of C₅H₁₁NO₂ and a monoisotopic mass of 117.0790 Da.[3] As the hydrochloride salt, it will readily be in a protonated state in the acidic mobile phases typically used for LC-MS analysis.[11] The protonated molecule, [M+H]⁺, will therefore have an m/z of 118.0868.

Based on studies of β-amino acid fragmentation, a distinct pathway differentiates them from their α-amino acid counterparts.[12] While α-amino acids characteristically lose 46 Da (H₂O + CO), protonated β-amino acids undergo a signature loss of 60 Da.[12] This fragmentation is proposed to be initiated by the loss of a water molecule, leading to the formation of a protonated β-lactam intermediate. This intermediate then fragments further by losing ketene (CH₂CO), resulting in an iminium ion.

The predicted major fragmentation pathways for protonated (S)-3-aminopentanoic acid are detailed below:

Table 1: Predicted Major Fragment Ions for Protonated (S)-3-Aminopentanoic Acid

m/z (Predicted)Proposed FormulaDescription
118.0868[C₅H₁₂NO₂]⁺Protonated Molecular Ion ([M+H]⁺)
101.0813[C₅H₁₁NO]⁺Loss of H₂O (-18 Da)
100.0735[C₅H₁₀NO]⁺Loss of H₂O (-18 Da)
83.0708[C₅H₉O]⁺Loss of NH₃ (-17 Da)
73.0657[C₄H₉O]⁺Loss of COOH (-45 Da)
58.0657 [C₃H₈N]⁺ Characteristic Iminium Ion (Loss of H₂O + CH₂CO, -60 Da)

Note: The bolded entry highlights the characteristic fragment for β-amino acids.

Below is a diagram illustrating the proposed primary fragmentation pathway.

fragmentation_pathway parent [M+H]⁺ m/z 118.0868 (S)-3-Aminopentanoic Acid neutral_loss1 - H₂O parent->neutral_loss1 intermediate Protonated β-Lactam Intermediate neutral_loss2 - CH₂CO intermediate->neutral_loss2 fragment1 Iminium Ion m/z 58.0657 neutral_loss1->intermediate neutral_loss2->fragment1

Caption: Predicted fragmentation of (S)-3-aminopentanoic acid.

Comparative Analysis

Comparison with α-Amino Acids

The key distinguishing feature in the positive-ion CID spectrum of a β-amino acid like (S)-3-aminopentanoic acid is the expected prominent neutral loss of 60 Da. In contrast, its α-amino acid isomers, such as norvaline, would primarily exhibit a neutral loss of 46 Da (H₂O + CO) to form their respective immonium ions.[9][12] This fundamental difference in fragmentation pathways allows for the unambiguous differentiation of α- and β-amino acid isomers by MS/MS.

Comparison with Other Aminopentanoic Acid Isomers

Mass spectrometry can also aid in distinguishing positional isomers. For example, 5-aminopentanoic acid (5-aminovaleric acid), a δ-amino acid, would be expected to undergo cyclization to form a stable protonated lactam upon water loss, which may not readily fragment further under typical CID conditions.[12] The electron ionization (EI) mass spectrum of 5-aminovaleric acid, a different ionization technique, shows a base peak at m/z 84, corresponding to the loss of a hydroxyl radical followed by cyclization, a pattern distinct from what is expected for the 3-amino isomer under ESI conditions.[13]

It is important to note that mass spectrometry alone cannot differentiate between enantiomers, such as (S)- and (R)-3-aminopentanoic acid. For this, a chiral separation technique is required prior to MS analysis.

Alternative and Complementary Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive analysis of (S)-3-aminopentanoic acid hydrochloride often benefits from a multi-faceted approach.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile compounds followed by MS detection.High resolution and sensitivity.[14]Requires derivatization for non-volatile amino acids.[15]
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for stereoisomer separation.[11]May require method development to achieve resolution.
CE-MS Separation based on electrophoretic mobility coupled to MS.High efficiency and low sample consumption.[12][16]Can be less robust than HPLC for complex matrices.
In Silico Tools Computational prediction of fragmentation patterns.Predictive power without experimental data.[14][17]Accuracy depends on the underlying algorithms and databases.[15]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized (S)-3-Aminopentanoic Acid

This protocol outlines a general method for the analysis of underivatized amino acids using HILIC-MS/MS.

  • Sample Preparation:

    • Dissolve (S)-3-aminopentanoic acid hydrochloride standard in a solution of 0.1% formic acid in water to a concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of dilutions from the stock solution using 0.1% formic acid in water to create calibration standards.

    • For biological samples, perform a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation. Dilute the supernatant in 0.1% formic acid in water.

  • Liquid Chromatography (HILIC):

    • Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm).[5]

    • Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 3 with formic acid.[5]

    • Mobile Phase B: 90:10 acetonitrile:water with 20 mM ammonium formate, pH adjusted to 3 with formic acid.

    • Gradient: A linear gradient suitable for retaining and eluting the polar amino acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted):

      • Q1: 118.1 → Q3: 58.1 (for quantification)

      • Q1: 118.1 → Q3: 100.1 (for confirmation)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific instrument and analyte.

workflow sample_prep Sample Preparation (Dissolution / Extraction) chiral_lc Chiral LC Separation (HILIC) sample_prep->chiral_lc esi Electrospray Ionization (ESI+) chiral_lc->esi ms1 MS1: Quadrupole 1 (Isolate [M+H]⁺, m/z 118.1) esi->ms1 cid MS2: Collision Cell (Fragment via CID) ms1->cid ms2 MS3: Quadrupole 3 (Detect Fragment Ions) cid->ms2 data_analysis Data Analysis (Quantification & Confirmation) ms2->data_analysis

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry fragmentation of (S)-3-aminopentanoic acid is predicted to be characterized by a dominant neutral loss of 60 Da, a signature feature that distinguishes it from its α-amino acid isomers. This guide provides a framework for the identification and analysis of this and other β-amino acids using tandem mass spectrometry. By combining predictive fragmentation analysis with robust chromatographic separation and considering complementary techniques, researchers can achieve comprehensive and unambiguous characterization of these important molecules.

References

  • García-Villalba, R., et al. (2012). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry, 60(10), 2534-2541.
  • Okada, T., & Wada, Y. (2024). Dissociation Chemistry of Protonated α-, β- and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Wittmann, C., et al. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology and Bioengineering, 69(4), 451-463.
  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from [Link]

  • Okada, T. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry.
  • LCGC International. (2025). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]

  • Taylor, D. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review.
  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
  • Sun, Y., et al. (2016). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(6), 966-975.
  • Kennesaw State University. (2018). Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Retrieved from [Link]

  • NIST. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Retrieved from [Link]

  • Rappsilber, J., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(8), 2237-2251.
  • Yin, W., et al. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-336.
  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. Retrieved from [Link]

  • Google Patents. (1998). WO1998041489A1 - Chiral separations of amino acids.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • Harrison, A. G. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(6), 1018-1028.
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Retrieved from [Link]_

  • Glavin, D. P., et al. (2023). Amino acids identified by liquid chromatography mass spectrometry in the acid-hydrolysed, hot-water extract of Bennu (OREX-800031-0). Meteoritics & Planetary Science.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to (S)-3-Aminopentanoic Acid Hydrochloride and Structurally Related Gabapentinoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the crystallographic considerations for (S)-3-aminopentanoic acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While a public crystal structure for (S)-3-aminopentanoic acid hydrochloride is not currently available, this document establishes a framework for its analysis by drawing objective comparisons with structurally and functionally related compounds, most notably the well-characterized pharmaceutical agent, Gabapentin.

For researchers in drug development and materials science, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is non-negotiable. The crystal structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This guide offers both field-proven insights into the experimental workflow for determining such structures and a comparative look at what can be expected from GABA analogues.

The Significance of Crystal Structure in GABA Analogues

(S)-3-aminopentanoic acid belongs to a class of compounds known as GABA analogues, or gabapentinoids.[1] These substances are designed to interact with the central nervous system, often by mimicking the effects of GABA.[2] The prototypical drug in this class, Gabapentin, does not bind directly to GABA receptors but exhibits high affinity for the α2δ-1 subunit of voltage-gated calcium channels, a mechanism central to its efficacy as an antiepileptic and analgesic agent.[3]

The solid-state form of these molecules is of paramount importance. Different crystal packing arrangements, known as polymorphs, can possess distinct physical properties. For instance, Gabapentin is known to exist in at least three polymorphic forms (α, β, and γ), each with different densities and thermodynamic stabilities.[3] Such polymorphism can have profound implications for drug manufacturing, formulation, and clinical performance. Therefore, a thorough crystallographic characterization is a foundational step in the development of any new GABA analogue.

Comparative Crystallographic Data: The Case of Gabapentin

To anticipate the crystallographic properties of (S)-3-aminopentanoic acid hydrochloride, we can analyze the known structures of its close relative, Gabapentin. In its solid forms, Gabapentin exists as a zwitterion, with extensive hydrogen bonding between the ammonium (-NH3+) and carboxylate (-COO-) groups of adjacent molecules, which strongly directs the crystal packing.[2]

Below is a summary of the crystallographic data for the three main anhydrous polymorphs of Gabapentin. This data provides a baseline for understanding how small changes in molecular structure can influence the resulting crystal lattice.

Parameterα-Gabapentinβ-Gabapentinγ-Gabapentin
Formula C₉H₁₇NO₂C₉H₁₇NO₂C₉H₁₇NO₂
System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cC2/c
a (Å) 11.2317.0116.94
b (Å) 10.366.4611.01
c (Å) 8.2714.1510.97
β (°) 108.3103.8120.1
Volume (ų) 913.51509.71765.1
Z 448
Density (g/cm³) 1.2571.2471.216

Data compiled from Reece and Levendis (2008) as cited in MDPI Crystals review.[3]

Analysis and Extrapolation:

  • Chirality: (S)-3-aminopentanoic acid is a chiral molecule. Unlike Gabapentin, which is achiral, the hydrochloride salt of a single enantiomer is expected to crystallize in a chiral space group (one lacking inversion centers or mirror planes), such as P2₁ or P2₁2₁2₁.

  • Hydrogen Bonding: The presence of a hydrochloride salt fundamentally changes the hydrogen bonding landscape. Instead of the zwitterionic interactions seen in Gabapentin, the structure will be dominated by hydrogen bonds between the protonated amine (-NH₃⁺), the carboxylic acid (-COOH), and the chloride anion (Cl⁻). The chloride ion is an excellent hydrogen bond acceptor and will likely play a key role in linking the organic cations into a stable three-dimensional network.

  • Conformational Flexibility: (S)-3-aminopentanoic acid has a more flexible aliphatic chain compared to the rigid cyclohexane ring of Gabapentin. This flexibility may allow for a wider range of accessible conformations, potentially leading to a different polymorphic landscape.

The following diagram illustrates the logical connection between a molecule's crystal structure and its ultimate performance as a pharmaceutical product.

G cluster_0 Molecular Level cluster_1 Solid State cluster_2 Macroscopic Properties cluster_3 In-Vivo Performance mol Chemical Structure ((S)-3-aminopentanoic acid HCl) pack Crystal Packing & Polymorphism mol->pack determines hbonds Hydrogen Bonding Network props Solubility Stability Dissolution Rate pack->props influences bio Bioavailability & Efficacy props->bio governs

Caption: Relationship between molecular structure and pharmaceutical performance.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Obtaining high-quality crystallographic data is a meticulous process that bridges chemistry and physics.[4] The protocol described here represents a self-validating workflow, where the quality of the final refined structure serves as a testament to the precision of the preceding steps.

Step 1: Crystal Growth and Selection The prerequisite for SCXRD is a single, high-quality crystal, typically 50-250 microns in its largest dimension.[5]

  • Rationale: The crystal must be a single, ordered lattice to produce a sharp, interpretable diffraction pattern. Defects, twinning, or polycrystallinity will degrade or prevent a successful structure solution.

  • Method:

    • Dissolve (S)-3-aminopentanoic acid hydrochloride in a suitable solvent (e.g., ethanol/water, isopropanol) to near-saturation at a slightly elevated temperature.

    • Allow the solution to cool slowly and undisturbed. Alternatively, vapor diffusion (e.g., diffusing an anti-solvent like diethyl ether into the solution) can be employed.

    • Once crystals form, place a drop of the mother liquor containing the crystals onto a microscope slide.

    • Under a polarizing microscope, select a crystal that is optically clear, has well-defined faces, and fully extinguishes plane-polarized light when rotated. This indicates a high degree of internal order.

Step 2: Crystal Mounting and Cryo-cooling

  • Rationale: The crystal is flash-cooled to a low temperature (typically 100 K or -173 °C) to minimize thermal vibrations of the atoms. This results in sharper diffraction spots at higher angles (higher resolution) and mitigates radiation damage from the X-ray beam.

  • Method:

    • Coat the selected crystal in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Using a micromanipulator, pick up the crystal with a nylon cryo-loop.

    • Swiftly move the loop into a cold nitrogen gas stream (100 K) to flash-cool the crystal.

    • Transfer the frozen crystal onto the diffractometer's goniometer head, which is maintained within the cold stream.

Step 3: Data Collection

  • Rationale: The goal is to measure the intensity and position of as many unique diffraction spots (reflections) as possible by rotating the crystal in the X-ray beam.

  • Method:

    • Modern diffractometers use a monochromatic X-ray source (e.g., Mo Kα, λ = 0.7107 Å) and a sensitive area detector.[5]

    • An initial series of frames are collected to determine the unit cell parameters and crystal orientation (indexing).

    • Based on the crystal's symmetry (Bravais lattice), the instrument's software calculates an efficient strategy to collect a complete and redundant dataset. This typically involves a series of scans (e.g., ω-scans) over a range of different crystal orientations.

    • The detector records the diffraction pattern as the crystal is rotated, with data collection often lasting several hours.

Step 4: Data Reduction and Structure Solution

  • Rationale: The raw diffraction images are processed to extract a list of reflection intensities, which are then used to solve the phase problem and generate an initial model of the electron density.

  • Method:

    • The raw data frames are integrated to determine the intensity of each reflection. Corrections are applied for experimental factors like Lorentz-polarization effects and absorption.

    • The "phase problem" is solved using direct methods or Patterson functions, which are mathematical techniques that use statistical relationships between reflection intensities to estimate initial phases.

    • This initial solution produces a 3D electron density map. The crystallographer then fits atoms into the regions of high electron density to build an initial molecular model.

Step 5: Structure Refinement and Validation

  • Rationale: The initial atomic model is refined against the experimental data to achieve the best possible fit, resulting in a chemically sensible and accurate structure.

  • Method:

    • A least-squares refinement process iteratively adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

    • The quality of the fit is assessed using metrics like the R1 factor. A low R1 value (typically <0.05 for a well-behaved small molecule structure) indicates excellent agreement.

    • Hydrogen atoms are typically located in the difference Fourier map and refined.

    • The final model is validated for geometric sensibility (bond lengths, angles) and the absence of significant unassigned electron density. The result is a Crystallographic Information File (CIF), the standard format for reporting crystal structures.

The diagram below visualizes this comprehensive experimental workflow.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of (S)-3-aminopentanoic acid HCl growth Crystal Growth (Slow Evaporation / Vapor Diffusion) synthesis->growth selection Microscopic Selection of a Single Crystal growth->selection mount Cryo-Mounting (100 K) selection->mount collect X-ray Data Collection (Diffractometer) mount->collect reduce Data Reduction & Integration collect->reduce solve Structure Solution (Phase Problem) reduce->solve refine Model Refinement (Least-Squares) solve->refine validate Validation & CIF Generation refine->validate

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion

While the definitive crystal structure of (S)-3-aminopentanoic acid hydrochloride awaits experimental determination, a robust comparative framework based on known GABA analogues provides significant predictive power. The analysis of Gabapentin polymorphs highlights the critical role of intermolecular forces, particularly hydrogen bonding, in dictating solid-state architecture. The expected crystallization in a chiral space group and the dominant role of the chloride anion as a hydrogen bond acceptor are key hypotheses for the title compound. By following the detailed, best-practice SCXRD protocol outlined herein, researchers can confidently pursue the empirical determination of this and other novel API structures, a critical step toward understanding and optimizing their performance as therapeutic agents.

References

  • Kubiak, K., & Sieroń, L. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257. Available at: [Link]

  • Gryl, M., et al. (2023). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. International Journal of Molecular Sciences, 24(2), 1632. Available at: [Link]

  • Reece, L. (2009). Structural analysis and co-crystallization of neurotransmitter analogues. MSc Thesis, University of the Witwatersrand. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Gabapentinoid. Wikipedia. Available at: [Link]

  • UC Boulder. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of Colorado Boulder. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Available at: [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. Available at: [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • SERC at Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

Sources

A Researcher's Guide to Differentiating (R) and (S) Enantiomers of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular research, the precise differentiation of enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth comparison of analytical techniques for differentiating the (R) and (S) enantiomers of 3-aminopentanoic acid hydrochloride, a chiral molecule with applications in medicinal chemistry and drug discovery.[1][2]

The structural nuances between (R)- and (S)-3-aminopentanoic acid dictate their interaction with other chiral molecules, such as enzymes and receptors in biological systems. Consequently, the ability to separate and identify these enantiomers is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of potential drug candidates. This guide will delve into the principles and practical applications of key analytical methodologies, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific needs.

The Foundation of Enantiomeric Differentiation: Chiral Recognition

The separation of enantiomers hinges on the principle of chiral recognition, where a chiral environment or selector interacts differently with each enantiomer, leading to distinguishable physical or chemical properties. This can be achieved through various analytical techniques, broadly categorized as chromatographic, spectroscopic, and other methods.

The "three-point interaction" model is a widely accepted concept that explains the mechanism of chiral recognition in many systems.[3] It postulates that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.[3]

Chromatographic Approaches: The Workhorse of Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and robust technique for the enantioselective analysis of amino acids and their derivatives.[4] Chiral HPLC methods can be classified into two primary strategies: direct and indirect separation.

Direct Chiral HPLC

Direct methods utilize a chiral stationary phase (CSP) that creates a chiral environment within the column. The differential interaction between the CSP and the (R) and (S) enantiomers of 3-aminopentanoic acid hydrochloride results in different retention times, allowing for their separation and quantification.

Causality in CSP Selection: The choice of CSP is critical and depends on the analyte's structure. For polar, ionic compounds like amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are often successful.[5] These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating underivatized amino acids.[5] Polysaccharide-based CSPs are another common choice, though they may require derivatization of the analyte to improve solubility in non-polar solvents.[5]

Experimental Protocol: Direct Chiral HPLC of 3-Aminopentanoic Acid Enantiomers

  • Column Selection: Employ a macrocyclic glycopeptide-based chiral stationary phase, for instance, a CHIRALPAK® ZWIX(-).[6]

  • Mobile Phase Preparation: A typical mobile phase could be a mixture of methanol and acetonitrile (e.g., 50/50 v/v) containing an acidic and a basic additive to control ionization, such as 25 mM trifluoroacetic acid (TFA) and 50 mM triethylamine (TEA).[6]

  • Sample Preparation: Dissolve the 3-aminopentanoic acid hydrochloride sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample. The resulting chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak can be used to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.).

Data Presentation: Comparison of Chiral Stationary Phases

Chiral Stationary PhaseMobile PhaseRetention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)
CHIRALPAK ZWIX(-)[6]MeOH/MeCN (50/50) + 25mM TFA/50mM TEA4.846.731.392.52
CHIRALPAK ZWIX(+)[6]H2O/MeCN (10/90) + 25mM TEA/50mM AcOH3.033.421.131.36

Note: This data is illustrative and based on separations of 3-aminopentanoic acid under specific conditions. Actual results may vary.

Diagram: Workflow for Direct Chiral HPLC Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve 3-aminopentanoic acid HCl in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (e.g., MeOH/MeCN with additives) Column Chiral Stationary Phase (CSP) (e.g., Macrocyclic Glycopeptide) Injector->Column Separation based on differential interaction Detector UV Detector (210 nm) Column->Detector Elution of enantiomers Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Calculate Enantiomeric Ratio/ Enantiomeric Excess Chromatogram->Quantification

Caption: Workflow for direct chiral HPLC separation of enantiomers.

Indirect Chiral HPLC

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase.

Causality in CDA Selection: The choice of CDA is crucial. It must be enantiomerically pure and react completely with both enantiomers of the analyte without causing racemization. The resulting diastereomers should be stable and possess suitable chromophores for detection.

Experimental Protocol: Indirect Chiral HPLC of 3-Aminopentanoic Acid Enantiomers

  • Derivatization: React the 3-aminopentanoic acid hydrochloride sample with an enantiomerically pure chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) in a suitable buffer.

  • Column Selection: Use a standard reversed-phase C18 column.

  • Mobile Phase Preparation: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Fluorescence (e.g., Ex: 340 nm, Em: 450 nm) for enhanced sensitivity.

  • Injection and Data Analysis: Inject the derivatized sample. The two peaks in the chromatogram correspond to the two diastereomers, from which the original enantiomeric composition can be determined.

Spectroscopic Methods: Probing Chiral Molecular Structure

Spectroscopic techniques offer alternative and often complementary approaches to differentiating enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR is "blind" to chirality, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers.[7]

Causality in Chiral NMR: CSAs, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, form transient diastereomeric complexes with the analyte enantiomers.[8] This differential interaction leads to distinct NMR signals for the (R) and (S) forms. Similarly, reacting the analyte with a CDA creates stable diastereomers with distinguishable NMR spectra.[9]

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve the 3-aminopentanoic acid hydrochloride sample in a suitable deuterated solvent (e.g., methanol-d4).

  • Addition of CSA: Add an equimolar amount of a suitable chiral solvating agent.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Compare the spectra of the racemic mixture and the individual enantiomers (if available). The presence of the CSA should induce splitting of one or more proton signals, with the integration of these signals reflecting the enantiomeric ratio.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10] The resulting VCD spectrum is unique to each enantiomer, providing a "fingerprint" that allows for their unambiguous identification and the determination of their absolute configuration.[11]

Causality in VCD: Enantiomers have equal and opposite VCD signals. This technique is particularly powerful as it does not require a chiral auxiliary and can be used for absolute configuration determination by comparing experimental spectra with those predicted by quantum chemical calculations.[11][12]

Experimental Protocol: VCD Analysis

  • Sample Preparation: Dissolve the 3-aminopentanoic acid hydrochloride sample in a suitable solvent (e.g., D₂O or CD₃OD) to a concentration that provides a good signal-to-noise ratio.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Data Analysis: The VCD spectrum of one enantiomer will be the mirror image of the other. For a racemic mixture, no VCD signal will be observed. The intensity of the VCD signal is proportional to the enantiomeric excess.

Diagram: Principle of Enantiomeric Differentiation by VCD

G cluster_light cluster_enantiomers cluster_absorption cluster_vcd LCP Left Circularly Polarized Light R (R)-Enantiomer LCP->R S (S)-Enantiomer LCP->S RCP Right Circularly Polarized Light RCP->R RCP->S Abs_R Different Absorption by (R)-Enantiomer R->Abs_R Abs_S Different Absorption by (S)-Enantiomer S->Abs_S VCD_R Positive VCD Signal Abs_R->VCD_R VCD_S Negative VCD Signal Abs_S->VCD_S

Caption: VCD differentiates enantiomers based on their differential absorption of circularly polarized light.

Other Methods

Polarimetry

This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. While useful for determining the optical purity of a known sample, it is less effective for separating and quantifying the components of a racemic mixture without prior separation.[13]

Conclusion: A Multi-faceted Approach to Chiral Differentiation

The choice of the optimal method for differentiating the (R) and (S) enantiomers of 3-aminopentanoic acid hydrochloride depends on the specific research objective, available instrumentation, and the required level of sensitivity and accuracy.

  • Chiral HPLC is the gold standard for quantitative analysis and preparative separation due to its high resolution and robustness.[14]

  • NMR spectroscopy with chiral auxiliaries is a powerful tool for determining enantiomeric ratios and for mechanistic studies of chiral recognition.

  • Vibrational Circular Dichroism offers an absolute method for determining enantiomeric purity and absolute configuration without the need for reference standards.

By understanding the principles and practical considerations of these techniques, researchers can confidently select and implement the most appropriate method to advance their work in drug development and chemical sciences.

References

  • BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Haegele, K. D., Howard, P. Y., & Parr, W. (1975). A technique for the determination of enantiomeric amino acids in biological samples. Origins of Life, 6(1-2), 195–202. [Link]

  • ChemicalBook. (2023). (R)-3-aMinopentanoic acid hydrochloride.
  • Gilon, C., Leshem, R., & Grushka, E. (1982). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 54(14), 2555–2558. [Link]

  • Gah, L., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Molecules, 30(11), 2425. [Link]

  • Home Sunshine Pharma. (n.d.). (R)-3-Aminopentanoic Acid Hydrochloride Salt CAS 92650-02-1.
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
  • Guo, J., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261–265. [Link]

  • Mol-Instincts. (n.d.). (R)-3-Aminopentanoic acid 131347-76-7 wiki.
  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminopentanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid. PubChem.
  • Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. Angewandte Chemie International Edition, e202408981. [Link]

  • ResearchGate. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 102-103, 1–32. [Link]

  • Bhushan, R. (2007). Chiral Separation of Amino Acid Enantiomers.
  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-207. [Link]

  • Buckingham, A. D., & Lazzeretti, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 415(1-3), 1-3. [Link]

  • Wang, Y., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Talanta, 62(5), 997-1003. [Link]

  • Meinert, C., et al. (2022). Amino acid gas phase circular dichroism and implications for the origin of biomolecular asymmetry. Nature Communications, 13(1), 444. [Link]

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Gubitz, G., & Schmid, M. G. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1476. [Link]

  • ResearchGate. (n.d.). Determination of the absolute configuration of 3-amino-3-(tetrahydrofuran) carboxylic acid by vibrational circular dichroism and DFT calculation.
  • LibreTexts Chemistry. (2021). 5.3: Chirality and R/S Naming System.
  • Quora. (2021). What is the difference between R and S enantiomers in chemistry?.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Leah4sci. (2016, March 9). Amino Acid Stereochemistry R and S vs D and L Configuration [Video]. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-amino-pentanoic acid AldrichCPR.
  • Wolf, C., et al. (2014). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Organic Letters, 16(15), 3998–4001. [Link]

  • May, O., et al. (2000). Polarimetric assay for the medium-throughput determination of alpha-amino acid racemase activity. Analytical Biochemistry, 283(2), 247–253. [Link]

  • Zhu, J., et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science, 11(20), 5247–5254. [Link]

  • Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). (R)-3-Aminopentanoic acid 98%.
  • Kapitán, J., et al. (2020). Three Conformations of Polyglutamic Acid Monitored by Vibrational Optical Activity. The Journal of Physical Chemistry B, 124(5), 843–852. [Link]

Sources

A Comparative Guide to Chemical Nomenclature: Beta-Homoalanine vs. (S)-3-Aminopentanoic Acid as Case Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Scientific Communication

In the realms of chemical research and pharmaceutical development, precision is paramount. The ability to communicate the exact three-dimensional structure of a molecule without ambiguity is the foundation upon which reproducible science is built. An error in nomenclature can lead to the synthesis of the wrong compound, misinterpretation of biological data, and wasted resources. This guide delves into a comparative study of two key nomenclature systems—the semi-systematic (or common) and the systematic (IUPAC)—using beta-homoalanine and (S)-3-aminopentanoic acid as illustrative case studies.

While their names might suggest a close relationship, it is critical to establish from the outset that these are distinct chemical entities . Beta-homoalanine is systematically known as 3-aminobutanoic acid, whereas (S)-3-aminopentanoic acid is a five-carbon analogue. Their names, however, provide a perfect opportunity to explore the strengths and potential pitfalls of different naming conventions, offering valuable insights for researchers navigating the complexities of chemical databases, publications, and synthesis protocols.

Section 1: The Foundations of Chemical Naming

A chemical name must serve as a universal identifier, directly correlating to a specific molecular structure. The two primary systems that accomplish this, albeit in different ways, are common nomenclature and the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).

  • Common Names : These names, such as acetic acid or acetone, often have historical origins and are typically more concise and convenient for everyday laboratory use.[1][2] However, they lack a standardized set of rules, which can lead to ambiguity, especially with more complex molecules.[3][4]

  • IUPAC Names : The IUPAC system provides a rigorous, internationally accepted set of rules that allows any chemist to deduce a compound's precise structure—including its stereochemistry—directly from its name.[3][5] While sometimes longer and more complex, IUPAC names are unique and unambiguous, making them the gold standard for scientific literature and patents.[5]

For chiral molecules, which are common in drug development, specifying the spatial arrangement of atoms is non-negotiable. Enantiomers (non-superimposable mirror images) of a drug can have dramatically different pharmacological and toxicological profiles.[6][7] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.[7] Therefore, stereochemical descriptors like (S)/(R) or D/L are not mere details but are critical components of a molecule's identity.[8][9]

Section 2: Case Study 1: (S)-3-Aminopentanoic Acid — The Systematic (IUPAC) Approach

The name (S)-3-aminopentanoic acid is a clear and direct descriptor of the molecule's structure, leaving no room for misinterpretation.

Chemical Structure:

(Note: A 2D representation of (S)-3-aminopentanoic acid)

Let's deconstruct the IUPAC name:

  • Pentanoic acid : This defines the parent structure as a carboxylic acid with a five-carbon backbone.

  • 3-Amino : This indicates that an amino group (-NH₂) is attached to the third carbon atom of the chain (with the carboxyl carbon designated as C1).

  • (S) : This is the Cahn-Ingold-Prelog (CIP) descriptor for the absolute stereochemistry at the chiral center, which is C3. It unambiguously defines the three-dimensional arrangement of the substituents around this carbon.

This systematic name provides a complete structural description. Any researcher, anywhere in the world, can draw the exact same molecule from this name.[3][5] The PubChem database confirms this structure and its IUPAC name.[10]

IUPAC_Naming_Logic cluster_0 IUPAC Analysis of (S)-3-Aminopentanoic Acid Start Molecule Structure Step2 Identify Principal Functional Group Start->Step2 Carboxylic Acid Step1 Identify Longest Carbon Chain Containing Principal Functional Group Step3 Number the Chain Step1->Step3 Carboxyl C is C1 Step2->Step1 5 Carbons -> 'pentan-' + '-oic acid' Step4 Identify and Number Substituents Step3->Step4 Amino group at C3 Step5 Determine Stereochemistry at Chiral Centers Step4->Step5 Apply CIP rules at C3 -> (S) FinalName Assemble Full IUPAC Name: (S)-3-aminopentanoic acid Step5->FinalName Combine all parts

Caption: Logical workflow for deriving the systematic IUPAC name.

Section 3: Case Study 2: L-Beta-Homoalanine — The Semi-Systematic (Common) Approach

The name "beta-homoalanine" is derived from a naturally occurring alpha-amino acid, alanine. This naming convention is common for synthetic amino acids used in peptide research.

Systematic IUPAC Name: (S)-3-Aminobutanoic Acid[]

Chemical Structure:

Caption: Derivation logic for the semi-systematic name "L-beta-homoalanine".

Section 4: Direct Comparison of Nomenclature Performance

The choice of nomenclature often depends on the context, but for formal scientific communication, the advantages of the IUPAC system are clear.

Feature(S)-3-Aminopentanoic Acid (IUPAC)L-Beta-Homoalanine (Common/Semi-Systematic)
Clarity & Unambiguity Excellent: The name corresponds to one and only one chemical structure. [5]Fair to Good: Relies on contextual understanding of prefixes like 'homo-' and 'beta-'. Can be ambiguous without the stereodescriptor. [12]
Information Content High: Explicitly states carbon chain length, functional groups, substituent positions, and absolute stereochemistry.Moderate: Implies the structure relative to a known parent compound. Stereochemistry must be added with a prefix (D/L).
Ease of Use Moderate: Can be long and complex for large molecules. [5]Excellent: Generally shorter and easier to say and write in a laboratory setting. [2]
Standardization High: Globally standardized by the International Union of Pure and Applied Chemistry. [3]Low: Not governed by a single, universal set of rules. Varies based on historical precedent and field-specific conventions. [4]
Recommended Context Publications, patents, regulatory filings, chemical databases, formal reports.Internal lab notebooks, informal discussions, fields with strong naming conventions (e.g., peptide chemistry).

Section 5: Experimental Protocol: Synthesis of a β-Amino Acid via Arndt-Eistert Homologation

The critical importance of unambiguous nomenclature is never more apparent than during chemical synthesis. A protocol designed to produce (S)-3-aminobutanoic acid (L-beta-homoalanine) will fail if the starting material is misinterpreted. The following is a generalized protocol for the Arndt-Eistert homologation, a classic method for converting an α-amino acid into its β-amino acid homologue, which involves adding a methylene (-CH2-) group. [] Objective: To synthesize a protected β-amino acid from a protected α-amino acid starting material.

Workflow Diagram:

Synthesis_Workflow cluster_2 Arndt-Eistert Homologation Workflow Start Start: N-Protected α-Amino Acid Step1 Step 1: Acid Chloride Formation Start->Step1 e.g., Thionyl Chloride (SOCl₂) Step2 Step 2: Diazoketone Formation Step1->Step2 Add Diazomethane (CH₂N₂) Step3 Step 3: Wolff Rearrangement Step2->Step3 e.g., Silver Benzoate (PhCOOAg), heat, in H₂O/dioxane End Product: N-Protected β-Amino Acid Step3->End Ketene intermediate is trapped by water

Caption: Key stages of the Arndt-Eistert homologation process.

Detailed Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Procedure: Dissolve the starting N-protected α-amino acid (e.g., Boc-L-alanine) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Causality: The carboxylic acid must be converted to a more reactive acyl chloride to react with the diazomethane in the next step. Thionyl chloride is an effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

    • Validation: Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. The product is typically used immediately without purification.

  • Diazoketone Formation:

    • Procedure: Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether). Cool the solution to 0 °C. Slowly add a solution of diazomethane in ether until a faint yellow color persists. Stir for 1 hour at 0 °C and then allow it to stand overnight.

    • Causality: Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton yields the α-diazoketone intermediate. Extreme caution is required as diazomethane is toxic and explosive.

    • Validation: The formation of the diazoketone can be confirmed by IR spectroscopy, looking for the characteristic diazo and ketone stretches.

  • Wolff Rearrangement and Homologation:

    • Procedure: Disperse the diazoketone in a solvent mixture such as 1,4-dioxane and water. Add a catalyst, typically a silver salt like silver benzoate or silver oxide, and heat the mixture gently (e.g., 50-70 °C).

    • Causality: The silver catalyst promotes the loss of N₂ gas from the diazoketone, generating a highly reactive carbene. This carbene undergoes a-[5][6]rearrangement (the Wolff Rearrangement) to form a ketene intermediate. The ketene is then immediately trapped by water in the solvent to form the desired β-amino acid, now with one additional carbon in its backbone.

    • Validation: The final product is purified using techniques like column chromatography or recrystallization. Its structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the correct homologated product has been formed.

This protocol underscores that the identity of the starting material—for instance, (S)-2-aminopropanoic acid (L-alanine) versus (S)-2-aminobutanoic acid (L-aminobutyric acid)—is absolutely critical. Using the wrong starting material, perhaps due to a misreading of a common name, would result in the synthesis of an entirely different and unintended β-amino acid.

Conclusion and Recommendations for Researchers

The nomenclature of a chemical compound is the bedrock of its identity in research and development. While semi-systematic or common names like beta-homoalanine offer conciseness and are well-understood within specific fields, they lack the universal clarity and rigor of the systematic IUPAC nomenclature.

For the modern researcher, scientist, and drug development professional, the following best practices are recommended:

  • Prioritize IUPAC: In all formal communications, including publications, patents, and presentations, always use the full, unambiguous IUPAC name.

  • Provide Structure: Whenever possible, accompany a chemical name with its 2D or 3D structure to eliminate any possible ambiguity.

  • Specify Stereochemistry: For chiral molecules, always use the appropriate stereochemical descriptors (e.g., (S)/(R)). This is not optional; it is essential for defining the compound. [6][14]* Use Common Names Judiciously: Reserve common names for informal settings or when they are overwhelmingly prevalent in a specific research niche, but always introduce the compound first with its full IUPAC name.

By adhering to these principles, the scientific community can ensure that the language of chemistry remains precise, universal, and conducive to high-quality, reproducible research.

References

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Stereochemistry in Drug Action.
  • askIITians. (2025).
  • Dohle, W. (n.d.). Stereochemistry. The Organic Chemistry of Medicinal Agents, AccessPharmacy.
  • J., L. (2016). Difference Between IUPAC and Common Names. DifferenceBetween.com.
  • Solubility of Things. (n.d.). Common Names vs. IUPAC Names. Solubility of Things.
  • Tanbourit, J. (n.d.). Applications of Stereochemistry in Drug Development. Google Docs.
  • Patsnap. (2025). What is the application of stereochemistry in drug design?.
  • Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia.
  • Prezi User. (2024).
  • Vedantu. (n.d.). How do IUPAC names differ from common names class 11 chemistry CBSE. Vedantu.
  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminopentanoic acid.
  • Guidechem. (n.d.). Ácido (S)-3-aminopentanoico 14389-77-6 wiki. Guidechem.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid.
  • BOC Sciences. (n.d.). Boc-L-beta-homoalanine. BOC Sciences.
  • AAPPTec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids. AAPPTec Peptides.
  • Wikipedia. (n.d.). β-Alanine. Wikipedia.
  • Chem-Impex. (n.d.). Boc-L-β-homoalanine. Chem-Impex.
  • BOC Sciences. (n.d.). β−Amino Acids. BOC Sciences.

Sources

A Comparative Guide to Validating the Purity of (S)-3-Aminopentanoic Acid Hydrochloride via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. This is particularly true for chiral molecules such as (S)-3-aminopentanoic acid hydrochloride, a versatile building block in organic synthesis. This guide provides an in-depth, experience-driven comparison of thin-layer chromatography (TLC) with other analytical techniques for the purity validation of this specific aminopentanoic acid derivative. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Criticality of Purity for (S)-3-Aminopentanoic Acid Hydrochloride

(S)-3-Aminopentanoic acid hydrochloride is a chiral non-proteinogenic amino acid. Its stereoisomeric purity is paramount, as the biological activity and toxicological profile of its enantiomer, (R)-3-aminopentanoic acid hydrochloride, can differ significantly.[1][2][3] Common impurities may include the (R)-enantiomer, unreacted starting materials, and side-products from its synthesis. A robust analytical method must be able to resolve and detect these potential contaminants.

Thin-Layer Chromatography: A First Line of Purity Assessment

Thin-layer chromatography is a powerful, simple, and rapid analytical technique for separating and identifying compounds in a mixture.[4] For polar and colorless compounds like amino acids, specific conditions are required for effective separation and visualization.[5]

The Principle of Separation: TLC for amino acids operates on the principle of differential adsorption.[5] The stationary phase, typically polar silica gel, interacts with the sample components. A mobile phase, a solvent mixture, ascends the plate via capillary action, carrying the sample with it.[6] More polar compounds, like our target analyte, will have a stronger affinity for the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[7][8] Conversely, less polar impurities will travel further.[8]

Why TLC is a Self-Validating System for this Application: When executed with appropriate controls, TLC provides a visually intuitive and reliable assessment of purity. By spotting the test sample alongside a certified reference standard of (S)-3-aminopentanoic acid hydrochloride and a potential impurity (e.g., a starting material), a direct comparison of migration distances (Rf values) can be made on the same plate.[7][9] A pure sample should yield a single spot corresponding to the reference standard. The presence of additional spots indicates impurities.

Experimental Workflow for TLC Analysis

The following workflow is designed to provide a clear and reproducible assessment of (S)-3-aminopentanoic acid hydrochloride purity.

Caption: Workflow for TLC analysis of (S)-3-aminopentanoic acid hydrochloride.

Detailed Experimental Protocol

This protocol is optimized for the analysis of (S)-3-aminopentanoic acid hydrochloride.

Materials:

  • TLC Plates: Silica gel 60 F254[5]

  • Mobile Phase: n-butanol:acetic acid:water (4:1:5 v/v/v)[5]

  • Visualization Reagent: 0.2% Ninhydrin in ethanol[10][11]

  • Samples:

    • (S)-3-aminopentanoic acid hydrochloride test sample

    • Certified reference standard of (S)-3-aminopentanoic acid hydrochloride

    • (R)-3-aminopentanoic acid hydrochloride (if available, for enantiomeric purity assessment on a chiral plate)

  • Apparatus: Developing chamber, capillary tubes, pencil, ruler, hot plate or oven.

Procedure:

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[12]

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper, ensuring it is wetted by the solvent, to saturate the atmosphere with solvent vapors.[5][13] This ensures a uniform solvent front and better separation.[5]

  • Sample Spotting: Using a capillary tube, apply small, concentrated spots of the test sample, the reference standard, and any other controls onto the baseline.[13] Ensure the spots are small and do not spread.[7]

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[13] Close the chamber and allow the mobile phase to ascend the plate by capillary action until it is about 1 cm from the top.[13]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7][13] Allow the plate to air dry completely in a fume hood.

  • Visualization: Evenly spray the dried plate with the ninhydrin reagent.[13] Heat the plate at approximately 80-100°C for a few minutes until purple spots appear.[5][13] Ninhydrin reacts with the primary amine group of the amino acid to form a colored product, making the spots visible.[5][12]

  • Analysis: Measure the distance traveled by each spot from the baseline and the distance traveled by the solvent front from the baseline.[14] Calculate the Rf value for each spot using the formula:

    Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[7][8]

Interpreting the Results: A Comparative Data Set

The following table presents hypothetical data to illustrate the interpretation of TLC results for purity assessment.

SampleDistance Traveled by Spot (cm)Distance Traveled by Solvent Front (cm)Calculated Rf ValueObservations
(S)-3-aminopentanoic acid HCl (Reference Standard)3.58.00.44Single, well-defined purple spot.
Test Sample - Batch A (High Purity)3.58.00.44Single spot with an Rf value matching the reference standard.
Test Sample - Batch B (Impure)3.5, 5.28.00.44, 0.65Primary spot matching the reference, and a secondary, less polar impurity spot.

A pure sample will exhibit a single spot with an Rf value that is consistent with the reference standard under the same experimental conditions.[7] The presence of multiple spots indicates impurities.[9] The intensity of the impurity spots can provide a semi-quantitative estimation of their concentration.

Comparison with Other Analytical Techniques

While TLC is an excellent screening tool, other methods offer more quantitative and definitive data, particularly for enantiomeric purity.

TechniquePrincipleAdvantages for (S)-3-aminopentanoic acid HClLimitations
Thin-Layer Chromatography (TLC) Differential adsorption on a stationary phase.[5]Rapid, inexpensive, simple to perform, good for screening multiple samples simultaneously.Limited resolution, semi-quantitative, standard silica plates do not separate enantiomers.
Chiral Thin-Layer Chromatography Utilizes a chiral stationary phase or a chiral additive in the mobile phase to effect separation of enantiomers.[15] Separation is based on the formation of transient diastereomeric complexes.[16][17][18][19]Can resolve enantiomers, providing a visual assessment of enantiomeric purity.More expensive than standard TLC plates, may require method development to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC) High-pressure separation on a packed column.[1] Chiral HPLC uses a chiral stationary phase to resolve enantiomers.[][21]Highly quantitative, excellent resolution and sensitivity, the gold standard for enantiomeric purity determination.[1][22][23]Higher cost of instrumentation and consumables, requires more extensive method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Chiral derivatizing agents or chiral solvating agents can be used to distinguish between enantiomers.Provides detailed structural information, can be quantitative, can detect a wide range of impurities without the need for a reference standard for each.Lower sensitivity compared to HPLC for trace impurities, can be complex to interpret, may not resolve enantiomers without chiral additives.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase. Derivatization is often required to make amino acids volatile. Chiral GC columns can separate enantiomers.High resolution and sensitivity.Requires derivatization, which adds a step to the sample preparation and can introduce errors. The high temperatures can potentially cause degradation of the analyte.
Conclusion: An Integrated Approach to Purity Validation

For researchers, scientists, and drug development professionals, a multi-faceted approach to purity validation is often the most prudent. Thin-layer chromatography serves as an invaluable, rapid, and cost-effective initial screen for the purity of (S)-3-aminopentanoic acid hydrochloride. Its simplicity and the visual nature of the results make it an excellent tool for routine quality control and reaction monitoring.

However, for definitive and quantitative purity assessment, particularly for enantiomeric purity, which is critical for this chiral molecule, TLC should be complemented by more powerful techniques such as chiral HPLC. This integrated approach, guided by the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1), ensures the highest level of confidence in the quality of the material.[24][25][26]

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • University of Toronto Scarborough. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). [Link]

  • Fisher Scientific. (n.d.).
  • Thomas Scientific. (n.d.).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Macherey-Nagel. (n.d.). TLC visualization (staining) reagent, ninhydrin, 100 mL.
  • VWR. (n.d.).
  • EPFL. (n.d.).
  • Sorbent Technologies, Inc. (2020, December 10).
  • International Council for Harmonis
  • Chemistry LibreTexts. (2020, April 17). 6.
  • Unknown. (n.d.).
  • Perpusnas. (2025, December 4).
  • University of Colorado Boulder. (n.d.).
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Wikipedia. (n.d.).
  • Oreate AI Blog. (2026, January 7).
  • Studylib. (n.d.). Amino Acid TLC Lab Protocol.
  • CR Subscription Agency. (n.d.).
  • BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled.
  • Organic Chemistry. (n.d.). TLC stains.
  • Unknown. (n.d.).
  • IMSA Digital Commons. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (n.d.). Amino acids, peptides and proteins student worksheet.
  • SK pharmteco. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (1995, October). TLC separation and derivative spectrophotometry of some amino acids.
  • National Institutes of Health. (n.d.). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)
  • BOC Sciences. (n.d.).
  • MDPI. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
  • AChemBlock. (n.d.). (S)-3-Aminopentanoic acid hydrochloride 97%.
  • ChemicalBook. (2023, April 23). (R)-3-aMinopentanoic acid hydrochloride.
  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminopentanoic acid. PubChem.
  • Home Sunshine Pharma. (n.d.). (R)-3-Aminopentanoic Acid Hydrochloride Salt CAS 952650-02-1.
  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid. PubChem.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of (S)-3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(S)-3-aminopentanoic acid hydrochloride (CAS: 72517-04-1 / Isomer variants) is a chiral


-amino acid derivative often used as a building block in peptidomimetic drug design. While amino acids are generally perceived as low-risk, the hydrochloride salt form  introduces specific acidity and reactivity hazards that necessitate strict segregation from general organic waste.

This guide provides a self-validating protocol for the disposal of this compound, prioritizing the prevention of accidental chloramine formation and exothermic neutralization events.

Chemical Hazard Profile
ParameterSpecificationOperational Implication
Physical State White crystalline solidHygroscopic; keep containers tightly sealed to prevent clumping.
Acidity (pKa) ~3.0 - 4.0 (COOH), ~9-10 (NH3+)Acidic in solution. Aqueous solutions may trigger RCRA D002 (Corrosive) if pH < 2.0.
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with bleach (Sodium Hypochlorite).
Hazard Codes H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.
Waste Class Non-regulated Organic SaltDispose via High-Temperature Incineration (HTI).

Risk Assessment & Segregation Logic

The "Hydrochloride" Factor

The most common error in handling amino acid salts is treating them as neutral biological waste. The hydrochloride moiety implies that upon dissolution in water, the compound dissociates to release chloride ions (


) and protons (

), significantly lowering the pH.

Mechanism of Hazard:

  • Incompatibility with Bleach: If (S)-3-aminopentanoic acid HCl is mixed with bleach (sodium hypochlorite) during decontamination, the acidic environment accelerates the formation of chlorine gas (

    
    ) and potentially toxic chloramines (
    
    
    
    ).
    • Rule:NEVER add bleach to waste streams containing this compound.

  • Exothermic Neutralization: Adding this acidic salt directly to a basic waste container (pH > 10) can cause rapid heat generation and splashing.

Segregation Strategy
  • Solid Waste: Segregate into "Solid Organic - Non-Halogenated" (unless local rules classify HCl salts as halogenated; strictly speaking, the organic part is non-halogenated, but the salt contains chloride). Recommendation: Label as "Solid Organic Acid Salt".

  • Liquid Waste: Segregate into "Aqueous Acidic" or "Organic Solvent" streams depending on the solvent used.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Substance (Pure or Expired)

Objective: Safe containment for thermal destruction.

  • Personal Protective Equipment (PPE): Don nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Transfer the solid carefully to the waste container.

    • Validation Step: Wipe the threads of the container with a dry tissue to ensure a tight seal.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: Write "(S)-3-Aminopentanoic acid hydrochloride".

    • Hazard Checkbox: Mark "Irritant" and "Acidic".

  • Secondary Containment: Place the sealed container into a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

Protocol B: Disposal of Aqueous/Solvent Solutions

Objective: Prevent pH shocks in waste drums.

  • Characterize the Matrix:

    • If in Water: Treat as Aqueous Acidic Waste.

    • If in Methanol/Acetonitrile: Treat as Flammable Organic Waste.

  • pH Verification (Aqueous Only):

    • Dip a pH strip into the waste solution.

    • If pH < 2: Neutralization is optional but recommended only if you have a dedicated neutralization SOP. Otherwise, label as "Corrosive Acidic Waste".

    • If pH 2-5: Label as "Acidic Waste".

  • Bulking:

    • Pour into the appropriate carboy (e.g., "Aqueous Acid/Base" or "Organic Solvents").

    • CRITICAL: Ensure the receiving carboy does not contain bleach or cyanides.

  • Rinsing: Triple rinse the original vessel with a small amount of water/solvent and add rinsate to the waste container.

Emergency Contingencies: Spill Management

Scenario: You have spilled 5g of (S)-3-aminopentanoic acid HCl on the benchtop.

  • Isolate: Alert nearby personnel.

  • Protect: Ensure PPE is on.

  • Contain (Dry Spill):

    • Do not wet the powder (this spreads the acid).

    • Use a scoop or stiff paper to collect the solid.

    • Place in a bag for disposal.

  • Neutralize (Wet Spill):

    • If the spill is liquid or the solid has been wet, cover with Sodium Bicarbonate (NaHCO3) or a commercial acid spill kit.

    • Wait for bubbling (

      
       evolution) to cease.
      
  • Clean: Wipe the area with water and detergent.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of (S)-3-aminopentanoic acid hydrochloride, ensuring compliance with segregation rules.

DisposalWorkflow Start Start: Waste Generation (S)-3-Aminopentanoic Acid HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Dissolved BinSolid Disposal: Solid Waste Bin Label: 'Irritant/Acid Salt' SolidPath->BinSolid SolventCheck Check Solvent Matrix LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent (MeOH, ACN, etc.) SolventCheck->Organic Solvent Based pHCheck Verify pH (Expect Acidic) Aqueous->pHCheck HazCheck CRITICAL CHECK: Is Receiver Free of Bleach/Cyanides? Organic->HazCheck pHCheck->HazCheck BinAq Disposal: Aqueous Acidic Waste HazCheck->BinAq Aqueous Path BinOrg Disposal: Flammable/Organic Waste HazCheck->BinOrg Organic Path

Figure 1: Decision logic for the segregation and disposal of (S)-3-aminopentanoic acid hydrochloride, emphasizing the critical check against incompatible waste streams.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11320932, (S)-3-Aminopentanoic acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Princeton University EHS. (2023). Chemical Incompatibility Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: (S)-3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

(S)-3-Aminopentanoic acid hydrochloride (CAS: 72534-45-9) is a


-amino acid derivative often utilized as a chiral building block in peptidomimetic synthesis. Unlike standard 

-amino acids, the

-structure offers unique proteolytic stability, making this compound high-value in drug discovery.

The Safety Paradox: While amino acids are generally perceived as "low toxicity," the hydrochloride salt form fundamentally alters the risk profile. This compound is not just a biological building block; it is a solid acid. Upon contact with moisture (mucous membranes, perspiration, ocular fluid), the salt hydrolyzes to release protons (


) and chloride ions, effectively creating a localized hydrochloric acid environment.

Core Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation (Dust hazard).[3]

Hierarchy of Controls: The Pre-PPE Phase

Before selecting PPE, you must validate your engineering controls.[4] PPE is the last line of defense, not the first.

Engineering Control Verification[1]
  • Primary Barrier: Chemical Fume Hood.[4]

    • Requirement: Face velocity must be verified between 80–100 fpm (0.4–0.5 m/s) before opening the container.

  • Static Control: Amino acid salts are frequently fine, electrostatic powders. They "jump" when charged.

    • Requirement: Use an ionizing bar or anti-static gun during weighing to prevent aerosolization of the powder.

PPE Selection Matrix

This matrix is designed based on the acidity and physical state (dust) of the compound.

Body ZonePPE RequirementTechnical Justification (Causality)
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Standard safety glasses allow dust entry from the top/sides. If acidic dust contacts the eye, it dissolves immediately, causing chemical burns (H319).
Dermal (Hand) Nitrile Gloves (Min. 0.11 mm / 4 mil)Latex is permeable to some organic acids and carries allergy risks. Nitrile offers superior resistance to acidic salts. Double gloving recommended for >1g handling.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)The H335 hazard implies respiratory tract irritation.[3] If weighing outside a hood (not recommended), a fit-tested N95 is the minimum protection against particulate inhalation.
Body Lab Coat (100% Cotton or Flame Resistant)Synthetic blends can melt if a fire occurs (though this chemical is not highly flammable, solvents used with it might be). Long sleeves are mandatory to prevent dust-to-skin contact.

Operational Protocol: Safe Handling & Weighing

This protocol integrates safety with data integrity.[5] The hygroscopic nature of HCl salts means exposure to air degrades the reagent while endangering the user.

Workflow Visualization

The following logic flow ensures safety checks are performed before the hazard is exposed.

HandlingWorkflow Start Start: Reagent Retrieval Check Engineering Check (Hood Airflow > 80fpm) Start->Check PPE_Don Don PPE: Goggles + Nitrile Check->PPE_Don Pass Static Static Neutralization (Ionizer) PPE_Don->Static Weigh Weighing Process (Spatula Transfer) Static->Weigh Minimize Dust Clean Decontamination (Wet Wipe) Weigh->Clean Close Container First End Storage & Doffing Clean->End

Figure 1: Operational workflow for handling solid amino acid hydrochloride salts.

Step-by-Step Procedure
  • Preparation:

    • Place the balance inside the fume hood.

    • Self-Validating Step: Check the hood monitor. If the alarm is silent and flow is green, proceed. If not, STOP.

  • Static Neutralization:

    • (S)-3-aminopentanoic acid HCl is prone to static charge.

    • Action: Pass an anti-static gun over the vial and the weigh boat. This prevents the powder from repelling the spatula and becoming airborne (reducing inhalation risk).

  • Transfer:

    • Open the vial only inside the hood.

    • Transfer slowly. If spillage occurs on the balance, do not blow it off.

  • Decontamination:

    • Wipe the balance area with a damp paper towel (water solubilizes the salt).

    • Dispose of the towel as solid chemical waste.

Emergency Response & Disposal

Exposure Scenarios[1][4][8][9][11][12]
  • Eye Contact: Immediately flush with water for 15 minutes.[6][7][8] The HCl salt will lower the pH of the eye surface rapidly; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[7][9][8] Do not use alcohol, as it may increase skin permeability.

Disposal Logic

Disposal must prevent the creation of secondary hazards (e.g., unintended exothermic reactions).

DisposalLogic Waste Solid Waste: (S)-3-aminopentanoic acid HCl Decision Is it dissolved? Waste->Decision SolidPath Solid Waste Stream (Label: Acidic Organic Solid) Decision->SolidPath No (Powder) LiquidPath Liquid Waste Stream Decision->LiquidPath Yes (Solution) Final Approved Chemical Waste Container SolidPath->Final Neutralize Check pH Compatibility (Do not mix with Cyanides/Sulfides) LiquidPath->Neutralize Neutralize->Final

Figure 2: Decision logic for the safe disposal of acidic organic salts.

Disposal Protocol:

  • Solids: Dispose of pure compound in a container labeled "Hazardous Waste - Solid - Acidic Organic."

  • Aqueous Solutions: If the compound is in water, check the pH. It will be acidic.

    • Warning: Do not pour into a waste container containing strong bases (exotherm risk) or cyanides/sulfides (toxic gas generation risk) [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: (S)-3-Aminopentanoic acid.[2] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Aminopentanoic acid. (Note: General reference for amino acid SDS structure).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.